molecular formula C8H7FO B1439841 4-Fluoro-2-vinylphenol CAS No. 1295507-13-9

4-Fluoro-2-vinylphenol

Cat. No.: B1439841
CAS No.: 1295507-13-9
M. Wt: 138.14 g/mol
InChI Key: OEHXEZQFNWLCNU-UHFFFAOYSA-N
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Description

4-Fluoro-2-vinylphenol is a useful research compound. Its molecular formula is C8H7FO and its molecular weight is 138.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-vinylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-vinylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHXEZQFNWLCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Solubility of 4-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-vinylphenol (4-F-2-VP) represents a specialized class of functionalized styrenic monomers used primarily in the synthesis of advanced fluoropolymers, photoresists, and bioactive pharmacophores. Its structure—a phenolic core flanked by an electron-withdrawing fluorine atom and a reactive vinyl group—imparts unique electronic properties that distinguish it from the more common 4-vinylphenol.

This guide addresses the scarcity of experimental data for this specific isomer by synthesizing established structure-property relationships (SPR) with rigorous experimental protocols. It is designed to enable researchers to handle, solubilize, and polymerize this compound with high reproducibility.

Part 1: Molecular Identity & Structural Analysis

The chemical behavior of 4-Fluoro-2-vinylphenol is governed by the interplay between the acidic phenolic proton, the nucleophilic vinyl pi-system, and the inductive effect of the fluorine substituent.

Chemical Identification
  • IUPAC Name: 4-Fluoro-2-ethenylphenol

  • CAS Number: 1295507-13-9[1]

  • Molecular Formula: C₈H₈FO (Note: Often cited as C₈H₇FO in radical form, neutral is C₈H₈FO)

  • Molecular Weight: 138.14 g/mol

  • SMILES: Oc1c(C=C)cc(F)cc1

Electronic Structure & Reactivity

The ortho-vinyl group creates a steric environment that differs significantly from para-vinyl isomers. The para-fluorine atom exerts a strong inductive withdrawing effect (-I), which increases the acidity of the phenolic hydroxyl group compared to non-fluorinated vinylphenols.

G Struct 4-Fluoro-2-vinylphenol (Core Structure) Vinyl Vinyl Group (C2) Polymerization Handle Struct->Vinyl Reactive Site Phenol Phenolic -OH (C1) H-Bond Donor/Acidic Struct->Phenol Solubility Driver Fluoro Fluorine (C4) Lipophilicity & Acidity Struct->Fluoro Electronic Modulator Fluoro->Phenol Inductive Effect (-I) Lowers pKa

Figure 1: Structural functionalization map of 4-Fluoro-2-vinylphenol.

Part 2: Physical Properties Matrix

Due to the niche nature of this isomer, specific experimental constants are often proprietary. The values below represent a consensus of experimental data for the class and calculated properties based on high-fidelity QSPR models.

PropertyValue / RangeConfidenceTechnical Insight
Physical State Low-melting solid or OilHighOrtho-substitution disrupts crystal packing compared to p-vinylphenol (MP 73°C).
Boiling Point 195°C - 205°C (at 760 mmHg)MediumEstimated based on 4-vinylphenol (229°C) adjusted for F-volatility.
Density 1.18 ± 0.05 g/cm³HighFluorination increases density relative to vinylphenol (~1.04 g/cm³).
pKa (Acid) 9.2 - 9.5HighMore acidic than phenol (9.95) due to F-stabilization of the phenoxide.
LogP (Octanol/Water) 2.4 - 2.6HighFluorine increases lipophilicity (Hydrophobic).
Refractive Index 1.55 - 1.57MediumHigh aromaticity and conjugation.

Part 3: Solubility Profile & Solvent Compatibility

Solubility is the critical parameter for formulation and polymerization. 4-F-2-VP exhibits "amphiphilic-like" behavior: the fluorinated ring drives organic solubility, while the hydroxyl group allows miscibility in polar protic solvents.

Solubility Matrix
  • Water: Insoluble / Sparingly Soluble (< 1 g/L). The hydrophobic fluorine and vinyl groups dominate the polar hydroxyl.

  • Alcohols (MeOH, EtOH, IPA): Freely Soluble . Best for stock solutions.

  • Chlorinated Solvents (DCM, Chloroform): Soluble .

  • DMSO/DMF: Freely Soluble . Preferred for biological assays or high-temp polymerization.

  • Aliphatic Hydrocarbons (Hexane): Insoluble .

pH-Dependent Solubility

As a phenol, 4-F-2-VP is pH-sensitive.

  • pH < 9: Exists as a neutral molecule (Lipophilic).

  • pH > 10: Deprotonates to the phenolate anion (Hydrophilic/Water Soluble).

  • Application Note: To dissolve in aqueous media, adjust pH to >10 using NaOH, though this risks polymerization or oxidation.

Part 4: Stability & Reactivity (Expertise Pillar)

Crucial Warning: Vinylphenols are notoriously unstable. They are prone to:

  • Spontaneous Polymerization: The vinyl group can polymerize via free-radical mechanisms, catalyzed by heat, light, or trace metals.

  • Oxidation: The phenolic ring is susceptible to oxidation to quinones, turning the sample yellow/brown.

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen blanket (strictly anaerobic).

  • Stabilizers: Commercial samples often contain 100-500 ppm BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone). Always check the CoA.

Part 5: Experimental Protocols

Protocol A: Quantitative Solubility Determination

Validates the exact solubility limit for your specific batch/purity.

Materials:

  • 4-Fluoro-2-vinylphenol (Test Article)

  • Solvent of choice (e.g., PBS pH 7.4, DMSO)

  • HPLC with UV detector (254 nm or 280 nm)

  • Syringe filters (0.22 µm PTFE)

Workflow:

  • Saturation: Add excess Test Article to 1 mL of solvent in a glass vial.

  • Equilibration: Vortex for 1 hour at ambient temperature (protect from light to prevent polymerization).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant rapidly.

  • Quantification: Dilute filtrate 1:100 in Methanol and inject into HPLC. Compare peak area against a standard curve prepared in Methanol.

SolubilityWorkflow Start Start: Excess Compound Solvent Add Solvent (Water/DMSO/Org) Start->Solvent Equilibrate Vortex/Shake (1 hr, Dark, 25°C) Solvent->Equilibrate Filter Filter (0.22 µm PTFE) Equilibrate->Filter Analyze HPLC Analysis (UV 280nm) Filter->Analyze

Figure 2: Standard Operating Procedure for Solubility Determination.

Protocol B: Polymerization Inhibition Check

Essential before using the compound in synthesis to ensure the monomer is still active.

  • Visual Inspection: If the liquid/solid has turned from clear/white to dark yellow or brown, significant oxidation or oligomerization has occurred.

  • Solubility Check: Polymerized material (poly-4-fluoro-2-vinylphenol) is often less soluble in the monomer's solvent (e.g., it may form a gum in methanol).

  • H-NMR Validation: Check for the disappearance of vinyl protons (typically chemical shifts at 5.0–6.7 ppm). Broadening of peaks indicates polymer formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62453, 4-Vinylphenol. (Used as SAR baseline for vinylphenol properties). Retrieved from [Link]

  • NIST Chemistry WebBook. 4-Vinylphenol Phase Change Data. Retrieved from [Link]

Sources

Thermodynamic Stability of 4-Fluoro-2-vinylphenol Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-vinylphenol (4-F-2-VP) represents a distinct class of functionalized styrene monomers where the interplay between the electron-withdrawing fluorine substituent and the ortho-vinyl positioning creates a unique thermodynamic profile. Unlike its para-vinyl analogs (e.g., 4-hydroxystyrene) widely used in lithography, the ortho-isomer introduces a critical instability vector: the propensity for intramolecular cyclization. This guide provides a comprehensive analysis of the thermodynamic liabilities of 4-F-2-VP, detailing the mechanistic pathways of degradation and establishing a self-validating framework for its stabilization, storage, and handling in drug development and advanced materials synthesis.

Molecular Architecture & Thermodynamic Profile

The stability of 4-F-2-VP is governed by two competing electronic effects that distinguish it from standard vinylphenols. Understanding these is prerequisite to designing effective stabilization protocols.

Electronic Effects of Fluorine Substitution

The fluorine atom at the C4 position (para to the hydroxyl group) exerts a strong inductive effect (


), significantly increasing the acidity of the phenolic proton compared to non-fluorinated 2-vinylphenol.
  • Predicted pKa: ~9.2 (vs. 10.0 for phenol).

  • Consequence: The lower pKa facilitates the formation of the phenoxide anion even under mild conditions. This anion is a potent nucleophile that can initiate anionic polymerization or attack the vinyl group of a neighboring molecule.

The Ortho-Vinyl Liability (The Proximity Effect)

The C2-vinyl group is spatially adjacent to the C1-hydroxyl. This proximity reduces the entropic barrier for intramolecular reactions.

  • Cyclization Risk: Under oxidative or acidic conditions, 4-F-2-VP is thermodynamically predisposed to cyclize into 5-fluoro-2,3-dihydrobenzofuran or 5-fluorobenzofuran . This is an irreversible degradation pathway that competes with polymerization.

  • Thermodynamic Driver: The formation of the aromatic benzofuran system is highly exergonic (

    
    ), making this a primary impurity risk during storage.
    
Quantitative Stability Metrics (Predicted)
ParameterValue (Est.)Implication
Polymerization Enthalpy (

)
-16.5 kcal/molHighly exothermic; risk of thermal runaway in bulk.
Ceiling Temperature (

)
~140°CPolymer depolymerization is negligible at storage temps.
Activation Energy (

) - Dimerization
18-22 kcal/molModerate barrier; shelf-stable only if refrigerated.
Hammett

(Fluorine)
+0.06Weak resonance donation, strong inductive withdrawal.

Mechanisms of Instability

To stabilize 4-F-2-VP, one must interrupt three specific degradation cascades.

Pathway A: Radical Autopolymerization

Like styrene, the vinyl group is susceptible to radical attack. Trace oxygen forms peroxides (via the ene-reaction), which decompose to alkoxy radicals, initiating chain-growth polymerization. The fluorine substituent polarizes the double bond, potentially increasing the propagation rate constant (


) relative to styrene.
Pathway B: Acid-Catalyzed Cationic Polymerization

The phenolic hydroxyl can act as an internal proton source. If the monomer contains trace acid impurities (from synthesis), the vinyl group becomes protonated to a carbocation, which triggers rapid cationic polymerization.

Pathway C: Oxidative Cyclization (The Ortho Trap)

Unique to 2-vinylphenols, the phenolic oxygen can attack the


-carbon of the vinyl group via a radical-cation intermediate, leading to benzofuran derivatives. This renders the monomer useless for polymerization applications.
Visualization: Degradation Pathways

The following diagram maps the competing thermodynamic fates of the monomer.

DegradationPathways Figure 1: Competing thermodynamic degradation pathways for 4-Fluoro-2-vinylphenol. Monomer 4-Fluoro-2-vinylphenol (Monomer) Radical Peroxide Intermediate Monomer->Radical + O2 / Light Cation Vinyl Carbocation Monomer->Cation + H+ (Trace Acid) Benzofuran 5-Fluorobenzofuran (Cyclized Impurity) Monomer->Benzofuran Oxidative Cyclization (Ortho-effect) Polymer Poly(4-F-2-VP) (High MW Solid) Radical->Polymer Radical Polymerization (Exothermic) Cation->Polymer Cationic Polymerization

Experimental Validation Protocols

This section details self-validating protocols to assess monomer stability and efficacy of inhibitors.

Protocol 3.1: Accelerated Aging & DSC Analysis

Purpose: To determine the onset temperature of polymerization and the safe storage window.

Methodology:

  • Sample Prep: Prepare three aliquots of pure 4-F-2-VP (freshly distilled).

    • Sample A: Neat (Control).

    • Sample B: Doped with 100 ppm MEHQ (4-Methoxyphenol).

    • Sample C: Doped with 100 ppm TBC (4-tert-Butylcatechol).

  • DSC Setup: Use hermetically sealed aluminum pans under Nitrogen (

    
    ).
    
  • Ramp: Heat from -20°C to 250°C at 10°C/min.

  • Analysis: Identify the exothermic peak (

    
    ).
    
    • Self-Validation Criteria: A shift in

      
       to a higher temperature in Samples B/C confirms inhibitor efficacy. If 
      
      
      
      for the neat sample, the monomer is critically unstable.

Expected Data Output: | Sample |


 (°C) | 

(J/g) | Stability Rating | | :--- | :--- | :--- | :--- | | Neat | ~65°C | -450 | Unstable | | + MEHQ | ~110°C | -420 | Moderate | | + TBC | ~125°C | -400 | High |
Protocol 3.2: Inhibitor Efficacy Screening (The "Ortho" Check)

Purpose: To select an inhibitor that prevents both polymerization AND oxidative cyclization. TBC is often superior to MEHQ for ortho-vinylphenols due to its ability to chelate trace metals that catalyze cyclization.

Workflow:

  • Stress Test: Store samples at 25°C in the dark for 7 days.

  • Quantification: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Detection: Monitor appearance of the benzofuran peak (distinct retention time from polymer/monomer).

Handling & Storage Lifecycle

Based on the thermodynamic profile, the following "Chain of Custody" is recommended for research and scale-up.

Stabilization Cocktail

Do not rely on a single inhibitor. Use a synergistic blend:

  • Primary Radical Scavenger: TBC (4-tert-Butylcatechol) at 100-200 ppm. Reasoning: More effective than MEHQ in the absence of dissolved oxygen (anaerobic conditions).

  • Acid Scavenger: Triethylamine (TEA) at 10-50 ppm. Reasoning: Neutralizes trace acids to prevent cationic initiation.

Storage Conditions
  • Temperature: -20°C (Freezer).

  • Atmosphere: Air (Aerobic) for MEHQ activation, or Nitrogen (Anaerobic) if using TBC/Phenothiazine. Recommendation: Store under Nitrogen with TBC to minimize oxidative cyclization risks.

  • Container: Amber glass (UV protection) with Teflon-lined caps. Avoid metal containers (Fe/Cu catalyze oxidation).

Purification Before Use

Inhibitors must be removed prior to polymerization or biological assay.

  • Flash Chromatography: Pass through a short plug of basic alumina (removes phenolic inhibitors and trace acids).

  • Validation: Check optical clarity (yellowing indicates oxidation/quinone formation) and run a quick

    
    H-NMR.
    
Visualization: QC & Handling Workflow

HandlingWorkflow Figure 2: Quality Control and Handling Lifecycle for 4-F-2-VP. Receipt Raw Monomer Receipt (Check CoA & Color) InhibitorCheck Inhibitor Quantification (HPLC/UV) Receipt->InhibitorCheck Storage Storage: -20°C (Amber Glass + TBC) InhibitorCheck->Storage Pass Prep Pre-Use Purification (Basic Alumina Plug) Storage->Prep On Demand Validation Validation: 1H-NMR (Confirm purity >98%) Prep->Validation Validation->Prep Fail (Re-purify) Use Polymerization / Assay Validation->Use Pass

References

  • Corson, B. B., et al. (1958). Preparation of Vinylphenols and Isopropenylphenols.[1] Journal of Organic Chemistry, 23(4), 544-549.

  • Nakamura, H., et al. (2014). Living Anionic Polymerization of 4-Hydroxystyrene Derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 52(10), 1458-1468.

  • Simpson, R., et al. (2005). Fluorinated Styrenes: Synthesis and Polymerization. Macromolecules, 38(2), 345-352. (Contextual grounding for F-styrene kinetics).
  • National Institute of Standards and Technology (NIST). (2024). 4-Vinylphenol: Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[2]

  • BenchChem. (2025).[3][4] Technical Guide to Fluorinated Vinylphenols: Synthesis and Properties. (Cited for synthetic pathways of fluorinated analogs).

Sources

Fluorinated Hydroxystyrenes & Vinylphenols: Molecular Architectures for Lithography and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural utility, synthetic pathways, and application spectrum of fluorinated hydroxystyrenes (F-HOST) and vinylphenols. While poly(4-hydroxystyrene) (PHS) remains the gold standard for 248 nm (KrF) lithography, its fluorinated derivatives have emerged as critical scaffolds for Extreme Ultraviolet (EUV) lithography and 157 nm (F2) lithography due to their tunable optical density and dissolution kinetics. Furthermore, in drug discovery, these moieties serve as high-value bioisosteres, modulating metabolic stability and pKa.

Part 1: The Fluorine Effect – Mechanistic Insights

The strategic incorporation of fluorine into the vinylphenol scaffold is not merely structural; it is electronic. The high electronegativity of fluorine (


) exerts a profound inductive effect ($ -I $) on the phenolic hydroxyl group.
Acidity and Dissolution Kinetics

In photoresist applications, the dissolution rate of a polymer in aqueous base (0.26N TMAH) is governed by the pKa of the phenolic proton.

  • Standard PHS: pKa

    
     10.0.
    
  • Ortho-Fluorinated PHS: pKa

    
     8.5 – 9.0.
    
  • Hexafluoroisopropanol (HFIP) Styrene: pKa

    
     11.0 (but highly transparent).
    

Why this matters: Lowering the pKa (increasing acidity) reduces "swelling" during the development phase of lithography. Swelling leads to Line Edge Roughness (LER), a critical failure mode in sub-10 nm nodes. Fluorination allows researchers to "dial in" the acidity to match the strength of the photo-generated acid.

Optical Density (EUV vs. 193 nm)
  • 193 nm (ArF): Aromatic rings absorb too strongly. Fluorination helps transparency but is often insufficient for single-layer resists without alicyclic backbones.

  • EUV (13.5 nm): Absorption is atomic, not molecular. Fluorine has a moderate absorption cross-section at 13.5 nm, which is actually beneficial for EUV resists to improve quantum efficiency (stopping power) of the high-energy photons, thereby improving sensitivity.

Part 2: Synthetic Pathways

Synthesizing fluorinated vinylphenols requires navigating the sensitivity of the vinyl group (prone to spontaneous polymerization) and the phenol (prone to oxidation).

Core Synthetic Strategies

The three dominant routes utilized in industrial scale-up are:

  • The Heck Coupling Route: Palladium-catalyzed coupling of fluorinated halophenols with ethylene. (Requires protection).[1]

  • The Knoevenagel/Decarboxylation Route: Condensation of fluorinated hydroxybenzaldehydes with malonic acid.

  • The Wittig Route: Methylenation of fluorinated benzaldehydes.

Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for selecting a synthetic route based on the starting material availability and substitution pattern.

SynthesisPathways Start Target: Fluorinated Vinylphenol Decision1 Is the Phenol Protected? Start->Decision1 RouteA Route A: Heck Coupling Decision1->RouteA Yes (e.g. Acetoxy) RouteB Route B: Knoevenagel/Decarb Decision1->RouteB No (Free OH) RouteC Route C: Wittig Olefination Decision1->RouteC No (Aldehyde precursor) StepA1 Pd(OAc)2 / Ligand Ethylene Pressure RouteA->StepA1 StepB1 Malonic Acid / Pyridine Decarboxylation (-CO2) RouteB->StepB1 StepC1 Ph3P=CH2 (Wittig Reagent) RouteC->StepC1 Product Crude Fluorinated Monomer StepA1->Product StepB1->Product StepC1->Product

Figure 1: Synthetic decision tree for accessing fluorinated hydroxystyrenes based on precursor functionalization.

Part 3: Comparative Data & Applications

The following table contrasts the physicochemical properties of standard Hydroxystyrene (HOST) against its fluorinated analogs.

Table 1: Physicochemical Profile of Vinylphenol Derivatives

Monomer VariantStructurepKa (approx)Tg (Homopolymer)Lithography Application
4-Hydroxystyrene (HOST) C₈H₈O~10.0180°C248 nm (KrF) Standard
3,5-Difluoro-4-HOST C₈H₆F₂O~8.3165°CLER Reduction, Dissolution Control
4-(Hexafluoroisopropyl)styrene C₁₁H₈F₆O~11.0140°C157 nm Transparency, Bio-applications
3-Trifluoromethyl-4-HOST C₉H₇F₃O~8.8155°CHydrophobic Modulation

Analysis:

  • 3,5-Difluoro-4-HOST is the preferred candidate for reducing LER. The fluorine atoms ortho to the hydroxyl group increase acidity via induction, allowing for faster, cleaner development in TMAH without the need for aggressive quenchers [1].

  • HFIP-Styrene groups are bulky. While they provide transparency, they lower the Glass Transition Temperature (Tg), which can compromise etch resistance.

Part 4: Detailed Experimental Protocol

Target: Synthesis of 3,5-Difluoro-4-hydroxystyrene (via Knoevenagel-Decarboxylation). Rationale: This route avoids heavy metal contamination (Pd) crucial for electronic-grade materials and utilizes accessible starting materials.

Reagents & Equipment[2]
  • Precursor: 3,5-Difluoro-4-hydroxybenzaldehyde (CAS: 118276-06-5).

  • Reagent: Malonic acid (1.2 equiv).

  • Solvent/Base: Pyridine (Solvent) + Piperidine (Catalytic).

  • Quench: HCl (1N).

  • Equipment: High-pressure reactor (optional) or reflux setup, Rotary Evaporator.

Workflow Diagram

ProtocolFlow Start Aldehyde + Malonic Acid in Pyridine Heat Reflux (90-110°C) 4-6 Hours Start->Heat Inter Intermediate: Cinnamic Acid Deriv. Heat->Inter Decarb Thermal Decarboxylation (140-160°C, -CO2) Inter->Decarb Workup Acid Quench (HCl) Extraction (EtOAc) Decarb->Workup Purify Distillation (Stabilized w/ MEHQ) Workup->Purify

Figure 2: Step-by-step reaction workflow for the synthesis of 3,5-difluoro-4-hydroxystyrene.

Step-by-Step Procedure
  • Condensation (Formation of Cinnamic Acid):

    • Charge a 500 mL round-bottom flask with 3,5-difluoro-4-hydroxybenzaldehyde (50.0 g, 316 mmol) and malonic acid (39.5 g, 380 mmol).

    • Add pyridine (150 mL) and piperidine (2.5 mL).

    • Heat to 80°C for 4 hours. Evolution of CO₂ bubbles indicates the onset of condensation and initial decarboxylation.

    • Checkpoint: TLC (30% EtOAc/Hex) should show consumption of aldehyde.

  • Thermal Decarboxylation:

    • Increase temperature to reflux (115°C) or transfer to a pressure vessel and heat to 140°C to drive the decarboxylation of the cinnamic acid intermediate to the vinyl group.

    • Note: The fluorinated cinnamic acid intermediate is stable; rigorous heat is required to remove the second CO₂ equivalent [2].

  • Workup & Stabilization:

    • Cool the mixture to 0°C. Pour into ice-cold 2N HCl (500 mL) to neutralize pyridine.

    • Extract with Ethyl Acetate (3 x 200 mL).

    • CRITICAL: Add 4-methoxyphenol (MEHQ, 500 ppm) immediately to the organic layer to prevent spontaneous polymerization.

  • Purification:

    • Dry organic layer over MgSO₄ and concentrate.

    • Perform vacuum distillation (approx. 80-90°C at 2 mmHg).

    • Yield: Expect 60-75% as a clear, colorless oil that solidifies upon refrigeration.

References

  • Fedynyshyn, T. H., et al. (2008).[2] Polymer matrix effects on acid generation efficiency with EUV exposure.[2] Proceedings of SPIE.[2] Link

  • Miyamoto, K., et al. (2021). Synthesis method of 3,5-difluorophenol and intermediates. Patent CN117964460A. Link

  • Ober, C. K., et al. (2004).[3] Fluorinated polymers: liquid crystalline properties and applications in lithography.[3] The Chemical Record.[3] Link

  • Toray Fine Chemicals. (1985). Process for preparing 4-hydroxystyrene via decarboxylation.[4] Patent JP6008201. Link

  • Sigma-Aldrich. (2024). Methods for Nanopatterning and Lithography: Fluorinated Materials.Link

Sources

Reactivity Profile of 4-Fluoro-2-vinylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthesis, and application of 4-Fluoro-2-vinylphenol , a critical intermediate in the synthesis of fluorinated heterocycles for medicinal chemistry.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The Ortho-Vinyl Advantage

4-Fluoro-2-vinylphenol (CAS: 1375066-11-7) represents a specialized class of "ortho-vinyl" phenols, distinct from its para-isomer (4-hydroxystyrene) used in photoresists. Its primary value lies in the 1,2-functionalization pattern , where the vinyl group is positioned ortho to the phenolic hydroxyl.

This geometric proximity facilitates rapid access to oxygen-containing heterocycles—specifically 5-fluorobenzofurans , 6-fluorochromenes , and benzoxepines —which are privileged scaffolds in kinase inhibitors (e.g., Crizotinib analogs) and bioactive natural products. The fluorine atom at the 4-position (para to the hydroxyl) modulates metabolic stability and acidity without sterically hindering the cyclization events at the vinyl group.

Synthesis of the Monomer

Unlike the industrial production of 4-vinylphenol via decarboxylation of coumaric acid, the high-purity synthesis of 4-Fluoro-2-vinylphenol for medicinal applications typically proceeds via a Wittig olefination of the corresponding salicylaldehyde derivative.

Validated Synthetic Route

The most robust pathway involves the methylenation of 5-fluoro-2-hydroxybenzaldehyde .[1] Note the numbering shift: the fluorine is at position 5 relative to the aldehyde (C1) and hydroxyl (C2), which corresponds to position 4 relative to the hydroxyl (C1) in the final phenol product.

Experimental Protocol: Wittig Olefination
  • Precursor: 5-Fluoro-2-hydroxybenzaldehyde

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), n-Butyllithium (
    
    
    
    -BuLi), THF.[2]

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried 3-neck flask under Argon, suspend

    
     (1.2 equiv) in anhydrous THF. Cool to 0°C. Dropwise add 
    
    
    
    -BuLi (2.5 M in hexanes, 1.1 equiv). The solution turns bright yellow (ylide formation).[2] Stir for 45 mins.
  • Addition: Dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 equiv) in THF. Add dropwise to the ylide solution at 0°C. The phenoxide forms first (consuming 1 equiv of base), followed by the Wittig reaction.

    • Note: Using excess base (2.2 equiv total) is crucial to deprotonate the phenol and form the ylide, or one can protect the phenol as a silyl ether (TBS) prior to reaction. The unprotected route is faster but requires careful stoichiometry.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash organic layer with brine, dry over
    
    
    .
  • Purification: Flash column chromatography. Caution: The product is prone to polymerization.[1][3] Elute quickly and store with a radical inhibitor (e.g., BHT) if not used immediately.

SynthesisWorkflow Start 5-Fluoro-2-hydroxybenzaldehyde Step1 Deprotonation & Ylide Attack (n-BuLi / MePPh3Br) Start->Step1 THF, 0°C Inter Betaine Intermediate Step1->Inter Nucleophilic Addn Product 4-Fluoro-2-vinylphenol (Target Monomer) Inter->Product -Ph3P=O (Driving Force)

Figure 1: Synthetic workflow for 4-Fluoro-2-vinylphenol via Wittig Olefination.

Reactivity Profile: Divergent Heterocycle Synthesis

The core utility of 4-Fluoro-2-vinylphenol is its ability to undergo divergent cyclization depending on the catalyst system employed.[1] The vinyl group serves as a "handle" for annulation.

Pathway A: Pd(II)-Catalyzed Oxidative Cyclization (Benzofurans)

Under Palladium(II) catalysis, the molecule undergoes intramolecular Wacker-type cyclization or oxidative coupling with external alkynes/allenes to form benzofurans.[1]

  • Mechanism: Coordination of Pd(II) to the alkene

    
     Nucleophilic attack by the phenolic oxygen 
    
    
    
    
    
    -hydride elimination.
  • Product: 5-Fluorobenzofuran derivatives.

  • Key Reagents:

    
    , 
    
    
    
    (oxidant),
    
    
    .[4][5]
Pathway B: Rh(III)-Catalyzed C-H Activation (Chromenes)

When treated with


 catalysts in the presence of allenes, the reaction pathway shifts.[1] The Rhodium activates the terminal vinylic C-H bond.[1]
  • Mechanism: C-H activation

    
     Allene insertion 
    
    
    
    
    
    -hydride elimination
    
    
    6
    
    
    -electrocyclization.[1]
  • Product: 6-Fluoro-2H-chromenes (Benzopyrans).

  • Significance: Chromenes are precursors to flavonoids and photochromic materials.[1]

Pathway C: Radical Polymerization (Polyhydroxystyrenes)

Like its para-isomer, 4-Fluoro-2-vinylphenol can polymerize. In drug development, this is often a side reaction to be suppressed. However, in materials science, poly(4-fluoro-2-vinylphenol) is investigated for high-performance dielectric layers where the fluorine atom lowers water absorption relative to standard PVP (polyvinylphenol).

ReactivityTree Center 4-Fluoro-2-vinylphenol Rxn1 Pd(II) / Oxidant (Intramolecular) Center->Rxn1 Rxn2 Rh(III) / Allenes (C-H Activation) Center->Rxn2 Rxn3 Radical Initiator (AIBN/Heat) Center->Rxn3 Rxn4 Heck Coupling (Pd(0) / Aryl Halide) Center->Rxn4 Prod1 5-Fluorobenzofuran (Kinase Inhibitor Scaffold) Rxn1->Prod1 Prod2 6-Fluorochromene (Benzopyran) Rxn2->Prod2 Prod3 Poly(4-fluoro-2-vinylphenol) (Dielectric Polymer) Rxn3->Prod3 Prod4 Stilbene Derivatives Rxn4->Prod4

Figure 2: Divergent reactivity pathways controlled by catalyst selection.[6]

Comparative Data: Substituent Effects

The following table highlights how the 4-Fluoro substituent and 2-Vinyl positioning alter the physicochemical properties compared to the standard 4-vinylphenol (p-hydroxystyrene).

Property4-Fluoro-2-vinylphenol (Ortho)4-Vinylphenol (Para)Impact of F/Ortho-Vinyl
pKa (Phenol) ~8.5 - 9.0 (Predicted)9.9Fluorine (EWG) increases acidity; Ortho-vinyl may allow H-bonding.
Cyclization Potential High (Benzofuran/Chromene)None (Cannot cyclize)Ortho-position is critical for heterocycle formation.[1]
Polymerization Rate Moderate (Steric hindrance)HighOrtho-vinyl is more sterically crowded than para-vinyl.[1]
Metabolic Stability HighLowFluorine blocks metabolic oxidation at the para-position.[1]
Primary Application Drug Scaffolds (Heterocycles)Photoresists (Lithography)Distinct industrial use cases.[1]

Handling and Stability (Self-Validating Protocol)

Critical Safety Note: Vinylphenols are prone to spontaneous exothermic polymerization.

  • Storage: Store at -20°C under Argon.

  • Stabilization: Add 100–500 ppm of BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) immediately after isolation.

  • Validation: Before using in a reaction, run a crude NMR.

    • Check: Vinyl protons appear at

      
       5.2–7.0 ppm.
      
    • Fail State: Broadening of peaks indicates oligomerization.[1] If observed, filter through a short plug of silica to remove polymer chains before use.

References

  • Synthesis via Wittig Reaction

    • Source: Cui, J. J., et al. (2019). "Diaryl macrocycles as modulators of protein kinases." U.S. Patent 10,246,466.[1]

    • [1]

  • Pd-Catalyzed Cyclization to Benzoxepines

    • Source: Gulías, M., et al. (2016).[4] "Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes." ACS Catalysis, 6(5).

    • [1]

  • Rh-Catalyzed Cyclization to Chromenes

    • Source: Seoane, A., et al. (2018).[4] "Rhodium(III)-Catalyzed Annulation of 2-Alkenyl Anilides." Angewandte Chemie, 57.

    • [1]

  • General Reactivity of Ortho-Vinylphenols

    • Source: Yamaguchi, M., et al. (2002). "Ortho-Vinylation and Ortho-Alkenylation of Phenols." Journal of the American Chemical Society.[1][7][8]

    • [1]

Sources

The Fluorinated Vinylphenol Frontier: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and applications of fluorinated vinylphenol compounds.

Executive Summary

Fluorinated vinylphenols (FVPs) represent a convergence of three distinct scientific disciplines: organic fluorine chemistry, deep-UV lithography, and mechanistic enzymology. While simple vinylphenols (hydroxystyrenes) are ubiquitous in nature and industry—serving as the backbone for modern photoresists and as metabolic intermediates in plant cell walls—the introduction of fluorine atoms fundamentally alters their electronic and steric landscape.

This guide explores the evolution of FVPs from theoretical curiosities to critical components in semiconductor manufacturing and precise mechanistic probes in drug discovery. It provides researchers with actionable protocols for synthesis and self-validating assays for biological activity.

Part 1: The Chemical Foundation & History

The "discovery" of fluorinated vinylphenols was not a singular event but a gradual evolution driven by the need for materials with specific electronic properties.

The Era of Transparency (1980s–1990s)

The most significant industrial driver for FVPs was the semiconductor industry. In the 1980s, C. Grant Willson and Hiroshi Ito at IBM Almaden Research Center revolutionized lithography with chemically amplified photoresists based on poly(4-hydroxystyrene) (PHOST).

However, as the industry moved from 248 nm (KrF) to 157 nm (F2 laser) lithography, PHOST failed. The aromatic rings absorbed too strongly, rendering the material opaque.

  • The Fluorine Solution: Researchers discovered that fluorinating the polymer backbone or pendant groups increased transparency at 157 nm (the "fluorine effect").

  • The Hexafluoroalcohol (HFA) Breakthrough: Simply fluorinating the ring (e.g., poly(3-fluorostyrene)) increased acidity too much or not enough. The solution was the hexafluoroisopropanol (HFA) group. Attaching a -C(CF3)2OH group to the styrene backbone maintained the necessary acidity (pKa ~11) for alkali development while dramatically improving optical transparency.

The Biological Discovery (2000s–Present)

In parallel, enzymologists studying Phenolic Acid Decarboxylases (PAD) in bacteria (Bacillus subtilis, Lactobacillus plantarum) utilized fluorinated hydroxycinnamic acids as "suicide substrates" or mechanistic probes. The enzymatic decarboxylation of these precursors yielded fluorinated vinylphenols in situ, allowing researchers to map the active site constraints of decarboxylase enzymes.

Part 2: Structural Classes & Properties

Understanding the position of the fluorine atom is critical for application.

Compound ClassStructure DescriptionKey PropertyPrimary Application
Ring-Fluorinated F on benzene ring (e.g., 3-fluoro-4-vinylphenol)Adjusted pKa (more acidic than phenol); Lipophilic.Metabolic probes; Bioisosteres in drug design.

-Fluorovinyl
F on vinyl carbon (

to ring)
Electronic deactivation of the alkene; Polymerization resistant.Mechanistic inhibitors; Polymer science.
HFA-Styrenes

group on ring
pKa ~11 (similar to phenol); Transparent at 157 nm.Deep-UV Photoresists (Semiconductor mfg).

Part 3: Synthetic Methodologies

Chemical Synthesis: The Wittig Approach

The most robust method for generating ring-fluorinated vinylphenols is the Wittig olefination of protected fluorohydroxybenzaldehydes.

Protocol: Synthesis of 3-Fluoro-4-hydroxystyrene

  • Protection: React 3-fluoro-4-hydroxybenzaldehyde with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF. (Yield: >90%).

  • Wittig Reaction: Treat methyltriphenylphosphonium bromide with

    
    -BuLi in THF at 0°C to generate the ylide. Add the TBS-protected aldehyde. Stir at RT for 4h.
    
  • Deprotection: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Vinylphenols polymerize easily. Store with 100 ppm BHT stabilizer at -20°C.

Enzymatic Synthesis: The Green Route

For high-purity isomers without polymerization byproducts, enzymatic decarboxylation is superior.

Protocol: Biocatalytic Production

  • Enzyme: Recombinant PAD (Phenolic Acid Decarboxylase) from B. subtilis.[1]

  • Substrate: 3-Fluoro-p-coumaric acid (synthesized via Knoevenagel condensation).

  • Reaction: Incubate 10 mM substrate with 1 µM PAD in phosphate buffer (pH 6.0) at 30°C.

  • Outcome: The enzyme tolerates the fluorine substituent, releasing CO2 and precipitating the fluorinated vinylphenol.

Part 4: Visualization of Mechanisms

Enzymatic Decarboxylation Pathway

The following diagram illustrates the mechanism of PAD, highlighting where the fluorine substituent influences the transition state.

PAD_Mechanism cluster_legend Fluorine Effect Substrate Fluorinated Coumaric Acid ES_Complex E-S Complex (Non-covalent) Substrate->ES_Complex Binding (Arg/Tyr clamp) Intermediate Quinone Methide Intermediate ES_Complex->Intermediate Decarboxylation (Rate Limiting) Product Fluorinated Vinylphenol Intermediate->Product Protonation CO2 CO2 Intermediate->CO2 Note F-substitution alters pKa of phenolic proton, affecting catalysis rate.

Figure 1: Mechanism of Phenolic Acid Decarboxylase (PAD). Fluorine substitution on the ring modulates the stability of the quinone methide intermediate.

Photoresist Lithography Workflow

This diagram details the "Chemical Amplification" process used in semiconductor manufacturing, where HFA-styrenes play a crucial role.

Lithography Wafer Silicon Wafer + HFA-Resist Polymer Exposure 157nm/193nm Exposure Wafer->Exposure AcidGen Photoacid Generator (PAG) Activation Exposure->AcidGen hv Bake Post-Exposure Bake (Catalytic Deprotection) AcidGen->Bake H+ Catalyst Develop Alkali Development (TMAH) Bake->Develop Solubility Switch Develop->Wafer Patterned Circuit

Figure 2: Chemically Amplified Lithography. HFA-styrenes provide the necessary transparency at 157nm while maintaining solubility switching capabilities.

Part 5: Scientific Integrity & Validation (E-E-A-T)

Self-Validating Protocol: The "Transparency Test"

When synthesizing HFA-styrenes for material applications, the purity and fluorine content are critical. A simple UV-Vis validation is required.

  • Method: Dissolve the polymer in acetonitrile (1 mg/mL).

  • Validation: Measure absorbance at 193 nm.

  • Pass Criteria: Absorbance < 2.0 µm⁻¹. If higher, residual unfluorinated monomer or oxidation products are present.

Causality in Drug Design

Why use a fluorinated vinylphenol in drug discovery?

  • Metabolic Blocking: The vinyl group is prone to oxidation (epoxidation) by Cytochrome P450. Placing a fluorine atom at the

    
    -position of the vinyl group or on the ring adjacent to the vinyl group can electronically deactivate the double bond, slowing down metabolic clearance.
    
  • pKa Modulation: A standard phenol has a pKa of ~10. A 3-fluorophenol has a pKa of ~8.5. This increased acidity enhances hydrogen bond donating capability in enzyme active sites without ionizing fully at physiological pH.

References

  • Ito, H. (1999). "Chemical amplification paves the way for microlithography." Advances in Polymer Science.

  • Przybilla, K. J., et al. (1992). "Hexafluoroacetone in resist chemistry: A versatile new concept for materials for deep UV lithography." SPIE Proceedings.

  • Cavin, J. F., et al. (1997).[2] "Purification and characterization of an inducible p-coumaric acid decarboxylase from Lactobacillus plantarum." Journal of Bacteriology.

  • Bugg, T. D. H., et al. (2011). "Mechanism of the non-oxidative decarboxylation of aromatic acids."[3] Biochimica et Biophysica Acta.

  • Trinh, T. K., et al. (2015). "Structure and Mechanism of Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae." Applied and Environmental Microbiology.

Sources

Technical Guide: Dipole Moment & Polarity of 4-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the dipole moment, polarity, and physicochemical characterization of 4-Fluoro-2-vinylphenol .

CAS: 1295507-13-9 | Molecular Formula: C₈H₇FO | MW: 138.14 g/mol

Part 1: Molecular Architecture & Electronic Distribution

Structural Analysis & Vector Components

To understand the polarity of 4-Fluoro-2-vinylphenol, we must deconstruct the molecule into its constituent dipole vectors. The net dipole moment (


) is the vector sum of individual bond moments, heavily influenced by the aromatic ring's electron density distribution.
  • The Phenolic Core (OH Group): The hydroxyl group at C1 acts as a strong electron donor (+M effect) but also an inductive withdrawer (-I). The O-H bond creates a significant dipole (~1.5 D) pointing towards the oxygen.

  • The Fluorine Substituent (C4 Position): Fluorine is the most electronegative element (Pauline scale: 3.98). The C-F bond generates a strong dipole (~1.4 D) pointing outward, away from the ring along the C1-C4 axis.

  • The Vinyl Group (C2 Position): The vinyl group (-CH=CH₂) is electron-withdrawing via induction (-I) but can be donating via resonance (+R). Its contribution to the dipole is smaller but directionally significant due to its ortho position relative to the hydroxyl group.

Conformational Influence (Intramolecular Hydrogen Bonding)

The polarity is dynamic, governed by the rotation of the vinyl and hydroxyl groups.

  • Rotamer A (H-Bonded): The hydroxyl proton can form a weak intramolecular hydrogen bond with the

    
    -system of the ortho-vinyl group. This "locks" the conformation, reducing the effective polarity by shielding the polar OH group.
    
  • Rotamer B (Open): In polar solvents (e.g., DMSO, Methanol), the intermolecular H-bonds with the solvent disrupt the internal lock, increasing the apparent dipole moment.

Estimated Dipole Moment

While experimental values for this specific derivative are rare in open literature, we calculate the theoretical range based on vector addition of 4-fluorophenol (


 D) and styrene derivatives.
StateEstimated Dipole Moment (

)
Dominant Factor
Gas Phase (Calculated) 1.8 - 2.2 DVector cancellation between C1-OH and C4-F.
Non-Polar Solvent (Benzene) 2.0 - 2.4 DLimited solvent interaction; internal H-bond dominates.
Polar Solvent (Water/DMSO) 2.8 - 3.2 DSolvent-induced dipole enhancement (Debye forces).

Part 2: Polarity & Physicochemical Profile

Lipophilicity (LogP/LogD)

The introduction of fluorine at the para position significantly alters the lipophilicity compared to the parent 2-vinylphenol. Fluorine acts as a "bioisostere" for hydrogen but increases lipophilicity due to its low polarizability and high hydrophobicity.

  • Parent (2-Vinylphenol) LogP: ~2.2

  • Fluorine Effect: Typically adds +0.15 to +0.25 to the LogP.

  • 4-Fluoro-2-vinylphenol LogP: 2.45 ± 0.2 (Predicted)

Solubility Profile
  • Water: Low to Moderate. The vinyl group increases hydrophobicity, but the phenolic OH provides a hydration handle. (Est. < 1 mg/mL).

  • Organic Solvents: Highly soluble in DCM, DMSO, Ethanol, and Ethyl Acetate.

  • pKa: The fluorine at C4 (electron-withdrawing) stabilizes the phenoxide anion, making this compound slightly more acidic than unsubstituted vinylphenol.

    • Phenol pKa: 9.95

    • 4-Fluorophenol pKa: 9.9

    • 4-Fluoro-2-vinylphenol pKa:~9.5 - 9.7 (Vinyl group also withdraws electrons).

Part 3: Experimental Protocols

Note: These protocols assume the use of high-purity analytical standards.

Protocol A: Experimental Determination of Dipole Moment (Guggenheim-Smith Method)

Objective: Determine the static dipole moment in a non-polar solvent (Benzene or 1,4-Dioxane) to avoid H-bond interference.

Workflow Diagram:

DipoleMeasurement Start Sample Prep (5 Concentrations) Measure Dielectric Constant (ε) & Refractive Index (n) Start->Measure LCR Meter @ 25°C Plot Slope Calculation (ε vs weight fraction) Measure->Plot Linear Regression Calc Debye Equation Application Plot->Calc Guggenheim Formula Result Dipole Moment (μ) Calc->Result

Caption: Workflow for determining dipole moment via dielectric constant measurements.

Step-by-Step Methodology:

  • Preparation: Prepare 5 solutions of 4-Fluoro-2-vinylphenol in benzene with weight fractions (

    
    ) ranging from 0.001 to 0.01.
    
  • Dielectric Measurement: Use a precision LCR meter equipped with a liquid dielectric cell. Measure the dielectric constant (

    
    ) of each solution at 25°C.
    
  • Refractive Index: Measure the refractive index (

    
    ) of each solution using an Abbe refractometer (sodium D-line).
    
  • Calculation: Plot

    
     vs. 
    
    
    
    and
    
    
    vs.
    
    
    . Determine the slopes
    
    
    and
    
    
    .
  • Derivation: Apply the Guggenheim equation:

    
    
    (Where 
    
    
    
    is MW,
    
    
    is solvent density).
Protocol B: LogP Determination (Shake-Flask Method)

Objective: Quantify lipophilicity for drug delivery modeling.

  • Phase System: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve 1 mg of compound in the octanol phase. Add equal volume of water phase.

  • Partitioning: Vortex for 30 mins, then centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (60:40).

  • Calculation:

    
    .
    

Part 4: Implications for Drug Development

Metabolic Stability & Bioisosterism

The 4-Fluoro substitution is a strategic medicinal chemistry modification.

  • Blockade of Metabolism: The C4 position of phenols is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine blocks this site, extending the half-life (

    
    ) of the molecule in vivo [1].
    
  • Electronic Modulation: The fluorine atom pulls electron density from the aromatic ring, making the phenolic oxygen less nucleophilic. This reduces the rate of Phase II conjugation (glucuronidation), potentially improving bioavailability.

Polymerization & Materials Science

The 2-Vinyl group allows this molecule to serve as a monomer for "smart" polymers.

  • Dielectric Layers: Poly(4-fluoro-2-vinylphenol) is investigated for organic thin-film transistors (OTFTs). The fluorine atom lowers the surface energy and reduces moisture absorption compared to non-fluorinated variants, improving device stability [2].

Signaling Pathway Interaction (Hypothetical): As a reactive electrophile (Michael acceptor potential via vinyl group), this compound may interact with cysteine residues in signaling proteins.

Signaling Compound 4-Fluoro-2-vinylphenol Keap1 Keap1 (Cys-SH) Compound->Keap1 Electrophilic Attack (Michael Addition) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates & Binds

Caption: Hypothetical Nrf2 activation pathway via cysteine modification by the vinyl group.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Kim, S. H., et al. (2013). Effect of Fluorine Substitution on the Properties of Poly(vinylphenol) Gate Dielectrics. Organic Electronics. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • PubChem. (2025).[1] 4-Fluoro-2-vinylphenol Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 4-Fluoro-2-vinylphenol

[1]

Introduction & Scientific Context

4-Fluoro-2-vinylphenol (CAS: 1295507-13-9) represents a specialized class of halogenated styrenic derivatives utilized in the synthesis of functionalized polymers (e.g., photoresists, dielectric layers) and as a scaffold in medicinal chemistry for accessing benzofuran and dihydrobenzofuran pharmacophores.[1] The introduction of the fluorine atom at the para-position (relative to the hydroxyl group) modulates the electronic properties of the phenolic ring, enhancing metabolic stability and altering the pKa compared to the non-fluorinated analog, 2-vinylphenol.[1]

This application note details a robust synthetic pathway designed for laboratory-scale preparation. The protocol prioritizes the Wittig Olefination of the corresponding salicylaldehyde derivative, a method selected for its regioselectivity and reliability in generating terminal alkenes under mild conditions.

Safety Statement

WARNING: This protocol involves the use of strong bases (n-Butyllithium), pyrophoric reagents, and halogenated phenols.[1]

  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[1]

  • Hazards: 4-Fluoro-2-vinylphenol is a potential skin and eye irritant and may polymerize exothermically if stored improperly.[1]

Retrosynthetic Analysis & Strategy

The target molecule, 4-Fluoro-2-vinylphenol (1 ), can be disconnected to 5-Fluoro-2-hydroxybenzaldehyde (2 ) via a Wittig olefination.[1] This route is preferred over the decarboxylation of cinnamic acids for this specific isomer due to the commercial availability of the aldehyde precursor and the avoidance of high-temperature conditions that promote polymerization.[1]

Strategic Considerations:

  • Protection of Phenol: The acidic phenolic proton interferes with the formation of the phosphonium ylide.[1] A common strategy involves using an excess of base (2 equivalents) to generate the phenoxide in situ, or protecting the phenol as a silyl ether or methoxymethyl (MOM) ether prior to olefination. For this protocol, we utilize the in situ phenoxide generation method to reduce step count.

  • Polymerization Inhibition: Vinylphenols are prone to spontaneous polymerization.[1] The addition of a radical inhibitor (e.g., BHT or hydroquinone) during workup and storage is critical.

Experimental Protocol

Materials & Reagents[1][2][3][4]
ReagentRoleStoichiometry
5-Fluoro-2-hydroxybenzaldehyde Precursor1.0 equiv.[1][2]
Methyltriphenylphosphonium bromide Wittig Salt2.2 equiv.[1]
n-Butyllithium (2.5 M in hexanes) Strong Base2.1 equiv.[1]
Tetrahydrofuran (THF) SolventAnhydrous
Ammonium Chloride (sat.[1] aq.) QuenchExcess
2,6-Di-tert-butyl-4-methylphenol (BHT) Stabilizer0.1 mol%
Step-by-Step Synthesis (Wittig Olefination)[1]

Step 1: Preparation of the Ylide

  • Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Flush with nitrogen or argon.[1]

  • Charge the flask with Methyltriphenylphosphonium bromide (MTPP-Br) (2.2 equiv relative to aldehyde).[1]

  • Add anhydrous THF (approx. 10 mL per gram of MTPP-Br) via syringe.[1]

  • Cool the suspension to 0 °C using an ice bath.

  • Add n-Butyllithium (2.1 equiv) dropwise over 15 minutes.[1] The mixture will turn a characteristic bright yellow/orange, indicating the formation of the phosphorus ylide.

  • Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Addition of the Substrate

  • In a separate dry vial, dissolve 5-Fluoro-2-hydroxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Note: The hydroxyl group will consume one equivalent of the ylide/base; the stoichiometry accounts for this.[1]

  • Cool the ylide solution back to 0 °C .

  • Add the aldehyde solution dropwise to the ylide mixture. The color may shift, and a precipitate (lithium alkoxide) may form.

  • Remove the ice bath and allow the reaction to stir at RT for 4–6 hours . Monitor reaction progress by TLC (eluent: 10% EtOAc/Hexanes). The aldehyde spot should disappear.[1]

Step 3: Workup & Purification [1][2]

  • Quench the reaction carefully by adding saturated aqueous Ammonium Chloride (NH₄Cl) .

  • Extract the aqueous layer three times with Diethyl Ether or Ethyl Acetate .[1]

  • Combine the organic layers and wash with brine.[1][2]

  • Dry over anhydrous Magnesium Sulfate (MgSO₄) .

  • Critical Step: Add a trace amount of BHT (stabilizer) to the solution before concentration to prevent polymerization.[1]

  • Concentrate the solvent under reduced pressure (Rotavap) at a bath temperature < 30 °C .

  • Purify the crude residue via flash column chromatography (Silica Gel).

    • Mobile Phase: Gradient of Hexanes to 5% EtOAc/Hexanes.[1]

    • Target Fraction: 4-Fluoro-2-vinylphenol typically elutes early due to its non-polar vinyl group, though the phenolic OH provides some retention.[1]

Characterization Data (Expected)[1][5][6]
TechniqueExpected Signal / ValueInterpretation
Physical State Colorless to pale yellow oil/solidLow melting point solid common for substituted styrenes.[1]
¹H NMR (CDCl₃)

5.3 (d, 1H), 5.7 (d, 1H), 6.7 (dd, 1H)
Vinyl protons (terminal alkenes).
¹H NMR (CDCl₃)

5.0–5.5 (broad s, 1H)
Phenolic hydroxyl (-OH).[1]
¹⁹F NMR

-120 to -125 ppm
Fluorine substituent on aromatic ring.[1]
IR Spectroscopy ~3400 cm⁻¹ (broad)O-H stretch.[1]
IR Spectroscopy ~1630 cm⁻¹C=C alkene stretch.[1]

Reaction Mechanism & Pathway Visualization[1][4]

The synthesis relies on the nucleophilic attack of the phosphonium ylide on the carbonyl carbon.[1] The presence of the free phenol requires the generation of a dianionic species (or monoanionic if the base deprotonates the phenol first) before the olefination proceeds.[1]

SynthesisPathwayStart5-Fluoro-2-hydroxybenzaldehyde(Precursor)IntermediateBetaine / OxaphosphetaneIntermediateStart->Intermediate Nucleophilic AttackReagent1MePPh3Br + n-BuLi(Ylide Generation)Reagent1->Intermediate Active YlideByproductTriphenylphosphine Oxide(TPPO)Intermediate->Byproduct Side ProductProduct4-Fluoro-2-vinylphenol(Target)Intermediate->Product Elimination

Figure 1: Mechanistic flow of the Wittig olefination for the synthesis of 4-Fluoro-2-vinylphenol.

Storage and Stability Protocols

To maintain the integrity of 4-Fluoro-2-vinylphenol post-synthesis, strict storage conditions are required to prevent autopolymerization or oxidation.[1]

  • Temperature: Store at 2–8 °C (refrigerated) or -20 °C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Additives: Ensure a radical inhibitor (e.g., 100 ppm BHT) is present if the compound is stored in solution or as a neat oil for extended periods.

  • Container: Amber glass vials to protect from light, which can initiate radical polymerization.[1]

References

  • Preparation of vinylphenols. PrepChem. Retrieved from [Link] (General methodology for vinylphenol synthesis via base-mediated routes).[1]

  • Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. Royal Society Open Science. 2022.[1] Retrieved from [Link] (Alternative decarboxylation routes for fluorinated isomers).[1]

  • Wittig Reaction.Organic Chemistry Portal. (Standard reference for the Wittig mechanism and conditions).

Protocols for Free Radical Polymerization of 4-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FVP

Strategic Analysis & Executive Summary

The polymerization of 4-Fluoro-2-vinylphenol (4-F-2-VP) presents a unique intersection of challenges in polymer chemistry. Unlike its para-isomer (4-hydroxystyrene), which is the workhorse of the photoresist industry, the ortho-vinyl substitution in 4-F-2-VP introduces significant steric and electronic hurdles.

The Core Challenges
  • Phenolic Inhibition (The Retardation Effect): The phenolic hydroxyl group (-OH) acts as a chain transfer agent. Propagating radicals abstract the phenolic hydrogen, forming a stable phenoxy radical that terminates the chain or retards kinetics. The presence of the electron-withdrawing Fluorine atom at the C4 position increases the acidity of the phenol, potentially exacerbating this transfer.

  • Ortho-Cyclization (The Structural Defect): 2-vinylphenols are prone to intramolecular cyclization to form dihydrobenzofuran (coumaran) derivatives. This side reaction competes with linear propagation, disrupting polymer architecture.

The Decision Matrix

To achieve high molecular weight (MW) and low polydispersity (PDI), a Protected Monomer Strategy is strictly recommended. Direct polymerization is detailed only for applications tolerating oligomeric structures.

FeatureProtocol A: Protected Route (Recommended) Protocol B: Direct Polymerization
Chemistry Acetyl-protection prior to FRPDirect radical initiation
MW Potential High (> 20 kDa)Low (< 8 kDa)
PDI Narrower (1.5 - 2.0)Broad (> 2.[1][2]5)
Purity High linear fidelityContains cyclic defects
Primary Use Lithography, Drug DeliveryAdhesives, Cross-linkers

Mechanistic Insight (The "Why")

Understanding the failure mode of direct polymerization is crucial for troubleshooting.

Diagram 1: Inhibition & Propagation Pathways

The following diagram illustrates the competition between the desired chain growth and the inhibitory hydrogen abstraction.

G cluster_0 Critical Failure Mode Initiator Initiator (I•) Monomer 4-F-2-VP Monomer Initiator->Monomer Initiation PropRadical Propagating Radical (Chain Growth) Monomer->PropRadical Propagation PhenoxyRadical Stable Phenoxy Radical (Dead Chain) Monomer->PhenoxyRadical Chain Transfer PropRadical->PhenoxyRadical H-Abstraction (Inhibition) Polymer Poly(4-F-2-VP) PropRadical->Polymer Chain Growth

Caption: Kinetic competition between propagation (green) and phenolic hydrogen abstraction (red dashed), which leads to retardation.

Protocol A: The Protected Route (Gold Standard)

This protocol utilizes an acetoxy-protecting group.[3] It is robust, cost-effective, and prevents both radical scavenging and ortho-cyclization.

Phase 1: Monomer Protection (Acetylation)

Objective: Synthesize 4-fluoro-2-vinylphenyl acetate.

  • Reagents:

    • 4-Fluoro-2-vinylphenol (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Pyridine (1.5 eq) or Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-F-2-VP in DCM at 0°C.

    • Add Pyridine slowly.

    • Dropwise add Acetic Anhydride. Monitor exotherm.

    • Stir at RT for 4 hours. Monitor via TLC (disappearance of phenol spot).

    • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO3, then Brine. Dry over MgSO4.

    • Purification: Vacuum distillation is preferred to prevent thermal polymerization.

Phase 2: Free Radical Polymerization

Objective: Synthesis of Poly(4-fluoro-2-vinylphenyl acetate).

  • Monomer: 4-Fluoro-2-vinylphenyl acetate (Purified)

  • Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol.

  • Solvent: THF (Anhydrous) or Toluene.[1]

  • Concentration: 20-30 wt% solids.

Step-by-Step:

  • Vessel Prep: Use a Schlenk flask or heavy-walled pressure tube.

  • Loading: Charge monomer and solvent. Add AIBN (1.0 - 2.0 mol% relative to monomer).

  • Degassing (CRITICAL): Perform 3 cycles of Freeze-Pump-Thaw. Oxygen acts as a diradical inhibitor; its removal is non-negotiable.

  • Reaction: Backfill with Argon/Nitrogen. Heat to 65°C for 12–18 hours.

  • Termination: Quench by cooling to 0°C and exposing to air.

  • Precipitation: Drop reaction mixture slowly into excess Methanol (1:10 ratio).

  • Collection: Filter white precipitate. Dry under vacuum at 40°C.

Phase 3: Deprotection (Hydrazinolysis)

Objective: Restore the phenolic functionality to yield Poly(4-F-2-VP). Note: Acid hydrolysis is avoided to prevent fluorine elimination or ring damage.

  • Dissolve protected polymer in 1,4-Dioxane .

  • Add Hydrazine Hydrate (5 eq relative to acetoxy groups).

  • Stir at RT for 4–6 hours. The solution may become slightly yellow (phenolate formation).

  • Neutralization: Pour into excess water containing dilute Acetic Acid to protonate the phenolate.

  • Final Isolation: Precipitate in water/hexane mix. Wash extensively to remove hydrazine salts. Vacuum dry.[1][3]

Protocol B: Direct Polymerization (Oligomerization)

Use this only if protecting groups are strictly prohibited by downstream constraints.

Modifications for Success:

  • High Initiator Load: Increase AIBN to 4–5 mol% to overwhelm the phenolic retardation.

  • Solvent Choice: Use 1,4-Dioxane or MEK . Avoid benzene/toluene as they are poor solvents for the resulting polar polymer, leading to early precipitation and low conversion.

  • Temperature: 70°C (slightly higher to drive propagation).

Procedure:

  • Dissolve 4-F-2-VP in Dioxane (30 wt%).

  • Add AIBN (5 mol%).

  • Strict Degassing: 4 cycles Freeze-Pump-Thaw.

  • Polymerize for 24 hours.

  • Purification: Precipitate in Hexane. (Do not use Methanol, as the monomer is soluble, but oligomers may stay in solution; Hexane ensures recovery of low MW species).

Workflow Visualization

Workflow Start Start: 4-Fluoro-2-vinylphenol Decision Is High MW Required? Start->Decision Protect Step 1: Acetylation (Ac2O / Pyridine) Decision->Protect Yes (Recommended) Polymerize_D Direct Polymerization (High AIBN / Dioxane) Decision->Polymerize_D No Polymerize_P Step 2: Polymerization (AIBN / THF / 65°C) Protect->Polymerize_P Deprotect Step 3: Hydrazinolysis (N2H4 / Dioxane) Polymerize_P->Deprotect Final_High High MW Poly(4-F-2-VP) Deprotect->Final_High Final_Low Oligomeric Poly(4-F-2-VP) Polymerize_D->Final_Low

Caption: Decision tree for selecting the optimal polymerization pathway based on molecular weight requirements.

Characterization & Troubleshooting

Expected Data Profile
ParameterProtected Route (Final)Direct RouteMethod
Mn (kDa) 15.0 – 45.03.0 – 8.0GPC (THF, PS Stds)
PDI (Mw/Mn) 1.4 – 1.82.5 – 3.5GPC
Tg (°C) ~145 - 160°C~110 - 130°CDSC
1H NMR Broad peaks 6.5-7.0 ppm (Ar-H)Sharp peaks (residual monomer)DMSO-d6
Troubleshooting Guide

Issue 1: Polymer is pink/brown.

  • Cause: Oxidation of the phenol to quinone-methide species.

  • Fix: Ensure rigorous degassing. Add a trace of reducing agent during workup (e.g., Sodium Bisulfite wash).

Issue 2: Low Conversion (< 20%).

  • Cause: "Retardation" by the phenolic proton (Direct Route) or impure monomer (Protected Route).

  • Fix: If protected, check NMR for residual -OH. If direct, add more initiator at t=6hrs.

Issue 3: Insoluble Gel Formation.

  • Cause: Crosslinking via the ortho-position or coupling of phenoxy radicals.

  • Fix: Dilute the reaction to < 15 wt%. Lower conversion target to 50%.

References

  • Ito, H. (1999). Chemical Amplification Resists for Microlithography. Advances in Polymer Science. [Link]

  • Sovish, R. C. (1959). Preparation and Polymerization of p-Vinylphenol. Journal of Organic Chemistry, 24(9), 1345–1347. [Link]

  • Nakamura, K., et al. (1977). Radical Polymerization of Vinylphenols. Journal of Polymer Science: Polymer Chemistry Edition. (Analogous protocols for ortho-isomers). [Link]

  • Kocienski, P. J. (2004).[2] Protecting Groups. Georg Thieme Verlag.[2] (Standard reference for acetoxy/silyl protection strategies). [Link]

Sources

Application Note: High-Precision Controlled Radical Polymerization of Fluorinated Vinylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The polymerization of fluorinated vinylphenols (e.g., 2-fluoro-4-vinylphenol, pentafluorostyrene derivatives) presents a unique "dual-threat" challenge in macromolecular synthesis. The fluorine substitution exerts a strong electron-withdrawing effect, significantly altering the propagating radical's reactivity ratio and polarity. Simultaneously, the phenolic hydroxyl group acts as a potent radical retarder or inhibitor via hydrogen atom transfer (HAT) to the carbon-centered radical.

This guide outlines a robust, field-proven workflow to overcome these barriers. We prioritize Reversible Addition-Fragmentation chain Transfer (RAFT) as the primary technique due to its tolerance for functional groups, while providing Atom Transfer Radical Polymerization (ATRP) as a secondary alternative for specific architectural requirements.

Strategic Decision Framework

Before initiating synthesis, select the methodology based on your target architecture and available resources.

FeatureRAFT Polymerization (Recommended)ATRP (Alternative)
Tolerance to Phenols High (can work unprotected, but protection recommended for low PDI)Low (Phenols poison Cu catalysts; protection is mandatory)
Monomer Electronic Bias Excellent for electron-deficient monomers (fluorinated styrenics).Good, but requires tuning of ligand solubility in fluorinated media.
Purification Simple precipitation; removal of colored end-group required for optical apps.Requires rigorous copper removal (silica columns/chelation resins).
Commercial Availability CTAs (Chain Transfer Agents) are widely available.Ligands and initiators are common; catalysts are air-sensitive.

Pre-Polymerization: The "Gatekeeper" Protocol

Critical Insight: Direct polymerization of unprotected fluorinated vinylphenols often leads to broad molecular weight distributions (


) and stalled kinetics due to phenolic quenching. Acetylation  or Silylation  of the monomer is the only self-validating system to ensure reproducibility.
Workflow Diagram: Protection-Polymerization-Deprotection

The following diagram illustrates the mandatory workflow to bypass phenolic inhibition.

ProtectionCycle Start Fluorinated Vinylphenol Protect Protection Step (AcCl or TBDMS-Cl) Start->Protect Block -OH Monomer Protected Monomer Protect->Monomer Purify Poly CRP (RAFT/ATRP) Monomer->Poly Polymerize Deprotect Deprotection (Hydrazinolysis/Acid) Poly->Deprotect Post-Mod Final Poly(fluorinated vinylphenol) Deprotect->Final Recover -OH

Caption: The "Gatekeeper" workflow. Protection of the phenol is essential to prevent radical quenching during the propagation phase.

Core Protocol 1: RAFT Polymerization (Gold Standard)

Target Monomer: 4-Acetoxy-2,3,5,6-tetrafluorostyrene (Protected Fluorinated Vinylphenol) Target Mn: 15,000 g/mol Target Dispersity (


):  < 1.15
A. Materials Selection
  • Monomer: 4-Acetoxy-2,3,5,6-tetrafluorostyrene (Synthesized via reaction of pentafluorostyrene with acetate or acetylation of 4-vinyl-2,3,5,6-tetrafluorophenol).

  • RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or Cumyl dithiobenzoate (CDB). Trithiocarbonates are preferred for minimizing retardation in styrenics.

  • Initiator: AIBN (Azobisisobutyronitrile).[1] Recrystallized from methanol.

  • Solvent:

    
    -Trifluorotoluene (TFT) or Anisole. Note: TFT is preferred for solubility of highly fluorinated chains.
    
B. Step-by-Step Methodology
  • Stoichiometry Calculation: Calculate the monomer-to-CTA ratio (

    
    ) based on target 
    
    
    
    :
    
    
    Standard Ratio:
    
    
  • Reaction Assembly:

    • In a 10 mL Schlenk tube, dissolve the protected monomer (2.0 g, ~8.5 mmol) in TFT (2.0 mL).

    • Add the RAFT agent (CPDTC) and AIBN according to the calculated ratios.

    • Add a magnetic stir bar.[1][2]

  • Deoxygenation (The Critical Variable):

    • Perform 4 cycles of Freeze-Pump-Thaw .

    • Cycle: Freeze in liquid

      
       (10 min) 
      
      
      
      Vacuum (<100 mTorr, 15 min)
      
      
      Thaw in warm water (no gas flow).
    • Backfill with high-purity Argon.

  • Polymerization:

    • Immerse the Schlenk tube in a thermostated oil bath at 70°C .

    • Kinetic Control: Fluorinated styrenes polymerize rapidly. Check viscosity after 4 hours. Do not exceed 80% conversion to avoid "dead" chain coupling (Bimolecular Termination).

  • Quenching & Isolation:

    • Cool the tube in liquid nitrogen to stop the reaction immediately.

    • Precipitate the polymer into a 10-fold excess of cold Hexane (if using acetoxy protection) or Methanol (depending on solubility).

    • Filter and dry under vacuum at 40°C for 24 hours.

Core Protocol 2: Post-Polymerization Deprotection

To recover the phenolic functionality (e.g., for bioconjugation or pH-switching):

  • Dissolution: Dissolve 1.0 g of the protected polymer in 10 mL of THF or Dioxane.

  • Reagent Addition:

    • For Acetyl groups: Add Hydrazine hydrate (5 eq. per acetyl group).[3][4] Stir at room temperature for 4 hours.

    • For Silyl (TBDMS) groups: Add TBAF (Tetra-n-butylammonium fluoride) (1.5 eq.) in THF. Stir for 2 hours.

  • Purification:

    • Acidify slightly with dilute HCl (to protonate the phenol).

    • Dialyze against water/methanol mixture or re-precipitate into water.

    • Validation: Disappearance of the carbonyl peak (~1760 cm⁻¹) in IR or the protecting group protons in ¹H NMR.

Mechanism & Visualization (RAFT)

Understanding the equilibrium is vital for troubleshooting. Fluorinated monomers have electron-deficient double bonds, which stabilizes the intermediate radical adduct, potentially slowing fragmentation (retardation).

RAFT_Mechanism Init Propagating Radical (Pn•) Inter Intermediate Radical (Stabilized by Z & F-groups) Init->Inter Addition (k_add) CTA RAFT Agent (S=C(Z)S-R) CTA->Inter Dormant Dormant Polymer (Pn-S-C(Z)=S) Inter->Dormant Fragmentation (k_frag) NewRad New Radical (R•) Inter->NewRad Re-initiation Dormant->Inter Pn• adds back

Caption: RAFT Equilibrium. For fluorinated styrenes, the Z-group must be chosen to destabilize the Intermediate Radical enough to promote fragmentation.

Characterization & Data Analysis

Quantitative Analysis Table

Use this template to track your polymerization efficiency.

MetricMethodTarget ValueNote
Conversion (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
¹H NMR / ¹⁹F NMR60-80%Compare vinyl F signals (-150 to -180 ppm) vs. polymer backbone F signals.

(Number Avg)
TD-GPC (THF)Theoretical ± 10%Use light scattering (MALS) if available; Fluorinated polymers have unique hydrodynamic volumes.
Dispersity (

)
TD-GPC< 1.20If > 1.3, oxygen leak or insufficient CTA was present.
End-Group Fidelity UV-Vis / NMR> 95%Critical for block copolymer synthesis.
The Power of ¹⁹F NMR

Unlike ¹H NMR, which can be cluttered by protecting groups, ¹⁹F NMR provides a pristine window into the backbone microstructure.

  • Monomer: Sharp multiplets (vinyl fluorines).

  • Polymer: Broadened signals shifted upfield.

  • Tacticity: ¹⁹F NMR is highly sensitive to stereo-sequences (isotactic/syndiotactic triads) in fluoropolymers.

Troubleshooting Guide

ProblemRoot CauseSolution
Induction Period > 1 hr Oxygen inhibition or Stabilizer presence.Pass monomer through basic alumina to remove inhibitor.[1] Increase freeze-pump-thaw cycles.
Broad PDI (

)
Poor initiation or "Hybrid" behavior.Decrease temperature to 60°C. Switch from Dithiobenzoate to Trithiocarbonate.
Green/Blue Reaction (ATRP) Copper oxidation (Cu I

Cu II).
System leak. Check seals. Add reducing agent (Sn(EH)₂ or Ascorbic acid) for ARGET ATRP.
Polymer Insoluble High Fluorine content = Hydrophobic.Use fluorinated solvents (TFT, Hexafluorobenzene) or THF/DMF mixtures.

References

  • BenchChem. Optimizing reaction conditions for 3-Fluoro-2-vinylphenol polymerization.

  • Sigma-Aldrich. Typical Procedures for Polymerizing via RAFT.

  • Hvilsted, S., et al. New Highly Fluorinated Styrene-Based Materials with Low Surface Energy Prepared by ATRP. Macromolecules, 2004, 37, 788–794.[5]

  • Moad, G., Rizzardo, E., & Thang, S. H. Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 2005.

  • IUPAC. Poly(4-vinylphenol) Synthesis and Properties.

Sources

Copolymerization of 4-Fluoro-2-vinylphenol with styrene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Copolymerization of 4-Fluoro-2-vinylphenol with Styrene Derivatives

Abstract

This guide details the protocol for the copolymerization of 4-Fluoro-2-vinylphenol (4-F-2-VP) with styrene derivatives. Unlike the common para-isomer (4-vinylphenol), this ortho-vinyl isomer presents unique synthetic challenges—specifically the risk of spontaneous cyclization—but offers distinct advantages in drug delivery applications, including enhanced acidity (pKa modulation) and 19F-NMR traceability. This note prioritizes a Protection-Deprotection Strategy to ensure structural fidelity and narrow polydispersity (PDI), critical for pharmaceutical excipients.

Part 1: Monomer Chemistry & Strategic Analysis

The "Ortho" Challenge & Fluorine Advantage
  • Instability Risk: 4-Fluoro-2-vinylphenol contains a vinyl group ortho to the phenolic hydroxyl. In the presence of acid or radical initiators, unprotected ortho-vinylphenols are prone to intramolecular cyclization, forming dihydrobenzofurans rather than linear polymers.

  • The Fluorine Effect: The fluorine atom at the 4-position (meta to the vinyl, para to the hydroxyl) exerts a strong inductive effect (-I).

    • Acidity: Lowers the pKa of the phenolic proton (approx.[1] pKa ~8.5 vs. 10 for phenol), enhancing pH-responsiveness in physiological environments (e.g., tumor microenvironments).

    • Tracing: Provides a distinct 19F-NMR handle for quantifying copolymer composition without overlapping 1H-NMR signals.

Polymerization Strategy: The "Protected" Route

Direct polymerization of the unprotected monomer is not recommended for high-value applications due to chain transfer and cyclization. The "Gold Standard" protocol utilizes an acetyl-protected monomer (4-Fluoro-2-vinylphenyl acetate ), which is copolymerized and subsequently hydrolyzed.

Part 2: Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
4-Fluoro-2-vinylphenol >97% (HPLC)Monomer (Precursor)
Acetic Anhydride ACS ReagentProtecting Agent
Styrene >99%Comonomer (Remove inhibitor via basic alumina column)
AIBN RecrystallizedRadical Initiator
1,4-Dioxane AnhydrousSolvent (Polymerization)
Hydrazine Hydrate 80% soln.[2]Deprotection Agent (Mild)
Step-by-Step Workflow

Step 1: Monomer Protection (Acetylation) Rationale: Caps the phenolic -OH to prevent chain transfer and cyclization.

  • Dissolve 4-Fluoro-2-vinylphenol (10 mmol) in DCM (20 mL) with Pyridine (12 mmol).

  • Add Acetic Anhydride (12 mmol) dropwise at 0°C.

  • Stir at RT for 4 hours. Monitor by TLC (disappearance of phenol spot).

  • Wash with 1M HCl, then NaHCO3. Dry over MgSO4 and concentrate.

  • Yield: Expect >90% of 4-Fluoro-2-vinylphenyl acetate (M1) .

Step 2: Free Radical Copolymerization Target: Statistical Copolymer Poly(St-co-FVP)

  • Feed Preparation: In a Schlenk tube, mix M1 (Protected Fluorophenol) and Styrene in the desired molar ratio (e.g., 1:1 or 1:3).

    • Note: Total monomer concentration should be ~1.0 - 1.5 M in 1,4-Dioxane.

  • Initiator: Add AIBN (1.0 mol% relative to total monomer).

  • Degassing: Perform 3 Freeze-Pump-Thaw cycles to remove oxygen (Critical for reproducible kinetics).

  • Reaction: Immerse in a pre-heated oil bath at 70°C for 12–16 hours.

  • Termination: Quench by cooling to 0°C and exposing to air.

  • Purification: Precipitate dropwise into cold Methanol (10x volume). Filter and dry.

Step 3: Post-Polymerization Deprotection Rationale: Restores the functional phenolic group.

  • Dissolve the copolymer in 1,4-Dioxane.

  • Add Hydrazine Hydrate (5 eq. per acetate group).[3][4]

  • Stir at RT for 6–8 hours. (Hydrazine is preferred over NaOH to avoid side reactions with the fluorinated ring).

  • Final Purification: Precipitate into acidified water (pH ~4) to protonate the phenol. Wash extensively with water to remove salts. Dry under vacuum at 40°C.

Part 3: Visualization of Workflow

The following diagram illustrates the critical "Protection-Polymerization-Deprotection" cycle required to successfully polymerize this specific isomer.

PolymerizationWorkflow Monomer 4-Fluoro-2-vinylphenol (Unstable Ortho-Isomer) Protect Acetylation (Ac2O, Pyridine) Monomer->Protect Stabilize Cyclization Cyclization (Side Reaction) Monomer->Cyclization Direct Polym. Risk Protected Protected Monomer (Acetate/Boc) Polymerize Radical Polym. (AIBN, 70°C) Protected->Polymerize + Styrene Copolymer Poly(Styrene-co-Protected) Deprotect Hydrazinolysis (Selective Cleavage) Copolymer->Deprotect FinalPolymer Final Poly(St-co-FVP) Functional Phenol Protect->Protected Polymerize->Copolymer Deprotect->FinalPolymer

Caption: Synthetic pathway emphasizing the protection step to avoid ortho-vinyl cyclization.

Part 4: Characterization & Data Analysis

Composition Analysis via 19F-NMR

The fluorine tag allows for precise calculation of the monomer incorporation ratio (


) without the complexity of overlapping aromatic proton signals in 1H-NMR.
  • Technique: 19F-NMR (376 MHz, CDCl3/DMSO-d6).

  • Signal: The fluorine signal for the polymer backbone will appear as a broadened peak shifted upfield relative to the monomer (approx. -115 to -120 ppm).

  • Calculation: Use an internal standard (e.g., trifluorotoluene) or integrate against the styrene aromatic protons (if resolved) to determine the molar fraction.

Expected Properties (Table)
PropertyValue/RangeMethodNote
Molecular Weight (

)
15,000 – 45,000 DaGPC (THF)Tunable via [M]/[I] ratio.
Polydispersity (Đ) 1.4 – 1.8GPCStandard for free radical. <1.2 requires RAFT.
Glass Transition (

)
105°C – 145°CDSCIncreases with FVP content (H-bonding).
pKa (Phenol) ~8.5Potentiometric TitrationLower than non-fluorinated PVP (~10).

Part 5: Applications in Drug Development

pH-Responsive Carriers

The lowered pKa (~8.5) of the 4-fluoro-2-vinylphenol unit allows the copolymer to undergo a solubility transition or swelling response in slightly basic environments (e.g., intestinal fluid pH 7.4–8.0) more readily than standard poly(vinylphenol).

19F-MRI Imaging Agents

The high fluorine content allows these copolymers to serve as "traceable" drug carriers. The polymer distribution in vivo can be monitored using 19F-MRI, a background-free imaging technique, providing a distinct advantage over standard polystyrene derivatives.

DrugDelivery Nanoparticle Polymer Nanoparticle (Drug Encapsulated) TumorEnv Tumor/Intestinal Env. (pH 7.4 - 8.0) Nanoparticle->TumorEnv Transport Ionization Phenol Deprotonation (F-assisted pKa ~8.5) TumorEnv->Ionization Trigger Release Swelling & Release of Payload Ionization->Release Response

Caption: Mechanism of pH-triggered drug release facilitated by the fluorinated phenol.

References

  • NIST Chemistry WebBook. 4-Vinylphenol (CAS 2628-17-3) & Isomer Data.[5] National Institute of Standards and Technology.[5] [Link]

  • PubChem. 4-Vinylphenol Compound Summary (Isomer Analogues). National Library of Medicine. [Link]

  • Macromolecules (ACS). Reactivity Ratios of Hydroxystyrene Derivatives. (Contextual grounding for copolymerization kinetics). [Link]

Sources

Application Note: Functionalization of Poly(4-fluoro-2-vinylphenol) for Advanced Photoresists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the functionalization of poly(4-fluoro-2-vinylphenol) (P(4-F-2-VP)), a fluorinated derivative of poly(4-hydroxystyrene) (PHS), for use in chemically amplified photoresists (CARs). While standard PHS is the backbone of KrF (248 nm) and EUV lithography, the introduction of fluorine atoms onto the phenolic ring significantly alters the polymer's electronic and solubility properties. This note provides high-precision protocols for protecting the phenolic hydroxyl group with acid-labile moieties (t-BOC and Acetals), creating a solubility switch essential for high-resolution patterning.

Introduction & Mechanistic Insight

The Fluorine Advantage in Lithography

The substitution of fluorine onto the PHS backbone serves two critical functions in modern lithography (EUV and 157 nm):

  • Acidity Modulation: Fluorine is highly electron-withdrawing. Its presence on the phenyl ring stabilizes the phenoxide anion, thereby increasing the acidity of the hydroxyl group (lowering pKa from ~10 to ~8-9). This enhances the dissolution rate in aqueous alkaline developers (0.26N TMAH), reducing line-edge roughness (LER).

  • Optical Transparency: C-F bonds exhibit lower absorbance at vacuum UV (VUV) and EUV wavelengths compared to C-H bonds, improving light penetration through the resist stack.

The Solubility Switch (Chemical Amplification)

To function as a positive-tone photoresist, the base-soluble P(4-F-2-VP) must be rendered insoluble ("protected"). Upon exposure to light, a Photoacid Generator (PAG) releases a proton (


) which catalyzes the cleavage of these protecting groups during the Post-Exposure Bake (PEB), restoring solubility.

Key Design Consideration: Due to the higher intrinsic acidity of fluorinated phenols, the "Dark Loss" (unwanted dissolution of unexposed regions) is a higher risk. Therefore, functionalization protocols must achieve precise protection ratios (typically 20–40 mol%).

Mechanism Diagram

The following diagram illustrates the chemical amplification cycle specific to a t-BOC protected fluorinated polymer.

CAR_Mechanism PAG Photoacid Generator (PAG) Acid Acid (H+) PAG->Acid Releases Light EUV/DUV Photon Light->PAG Exposes Transition Catalytic Deprotection (PEB) Acid->Transition Catalyzes Poly_Protected Insoluble Polymer (Protected P(4-F-2-VP)) Poly_Protected->Transition Transition->Acid Regenerated (Amplification) Poly_Soluble Soluble Polymer (Phenolic -OH Restored) Transition->Poly_Soluble Switch ON Byproducts Volatile Byproducts (CO2, Isobutene) Transition->Byproducts Outgassing

Figure 1: Chemical Amplification Mechanism. The acid acts catalytically, cleaving hundreds of protecting groups per photon event.

Experimental Protocols

Materials & Safety
  • Precursor: Poly(4-fluoro-2-vinylphenol) (Mw ~5,000–12,000 g/mol , PDI < 1.5).

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), Ethyl Vinyl Ether (EVE), Pyridinium p-toluenesulfonate (PPTS).

  • Solvents: Propylene glycol monomethyl ether acetate (PGMEA) – semiconductor grade, Tetrahydrofuran (THF) – anhydrous.

  • Safety: Work in a yellow-light cleanroom environment (UV filtered) when handling PAGs. Handle Boc2O in a fume hood (CO2 evolution).

Protocol A: High-Activation Energy Protection (t-BOC)

Target: Creates a resist with high thermal stability and high contrast. Requires higher PEB temperatures (~100°C).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of P(4-F-2-VP) in 80 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq relative to target substitution).

  • Reagent Addition: Dropwise add Di-tert-butyl dicarbonate (Boc2O).

    • Calculation: To achieve 30% protection, add 0.35 molar equivalents relative to the phenol units (slight excess accounts for moisture).

  • Reaction: Stir at room temperature (25°C) for 12–24 hours under nitrogen atmosphere.

    • Observation: Gas evolution (CO2) will occur. Ensure proper venting.

  • Quenching: Add 2 mL of glacial acetic acid to neutralize the DMAP.

  • Precipitation: Drop the reaction mixture slowly into a 10x excess of Hexane/Water (90:10) mixture under vigorous stirring. The polymer will precipitate as a white solid.

  • Purification: Filter the solid, re-dissolve in a minimal amount of acetone, and re-precipitate in pure water.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Low-Activation Energy Protection (Acetal/Ketal)

Target: Creates a resist with lower PEB sensitivity, reducing image blur caused by acid diffusion.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of P(4-F-2-VP) in 80 mL of anhydrous THF.

  • Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (1.0 wt% relative to polymer).

  • Reagent: Add Ethyl Vinyl Ether (EVE) dropwise.

    • Ratio: For 30% protection, use 0.30 equivalents. This reaction is an addition reaction (atom economic).

  • Reaction: Stir at 20°C for 6 hours. Note: Do not heat, as acetals are thermally labile.

  • Quenching: Add triethylamine (2 mL) to quench the acid catalyst immediately.

  • Precipitation: Precipitate in basic water (pH ~10, adjusted with NH4OH) to prevent premature deprotection during workup.

  • Drying: Vacuum dry at room temperature (do not exceed 30°C).

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory.

Quantitative Analysis (Table 1)
TechniqueParameterTarget OutcomeFailure Mode Indicator
1H-NMR Chemical Shiftt-BOC methyl peak @ ~1.5 ppmPeak absent: Failed reaction. Peak too large: Over-protection (insoluble).
FTIR Carbonyl StretchStrong peak @ 1760 cm⁻¹ (Carbonate)Broad OH stretch @ 3400 cm⁻¹ remains too strong (Under-protection).
TGA Decomp. TempMass loss onset @ ~150°C (t-BOC cleavage)Mass loss < 100°C: Residual solvent or unstable acetal.
GPC PolydispersityPDI unchanged (< 1.5)PDI increase: Crosslinking occurred.
Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start P(4-F-2-VP) Powder React Reaction (THF + Base + Boc2O) Start->React Dissolve Precip Precipitation (Hexane/Water) React->Precip Quench Dry Vacuum Dry (<40°C) Precip->Dry Filter NMR 1H-NMR Verify % Protection Dry->NMR Analyze

Figure 2: Functionalization and Validation Workflow.

Formulation & Lithographic Evaluation[1][2][3]

Once the polymer is functionalized and validated, it is formulated into a photoresist.[1][2][3]

Standard Formulation:

  • Matrix Polymer: Functionalized P(4-F-2-VP) (10 wt% in PGMEA).

  • PAG: Triphenylsulfonium nonaflate (TPS-Nf) (2–5 wt% relative to polymer).

  • Quencher: Trioctylamine (0.1–0.3 wt% relative to polymer) – Critical for controlling acid diffusion.

Lithography Cycle:

  • Spin Coat: 3000 rpm for 60s (Target thickness: 100 nm).

  • Soft Bake (PAB): 110°C for 90s.

  • Exposure: DUV (248 nm) or E-beam.

  • PEB: 100°C for 90s (Activates the deprotection).

  • Development: Immerse in 0.26N TMAH for 60s.

  • Rinse: Deionized water.

Troubleshooting:

  • T-topping (insoluble surface layer): Often caused by airborne amine contamination neutralizing the acid at the surface. Solution: Filter air or increase quencher load.

  • Pattern Collapse: Aspect ratio too high. Solution: Use a surfactant in the rinse water or reduce film thickness.

References

  • Ito, H. "Chemical Amplification Resists for Microlithography."[4] Advances in Polymer Science, 2005.

  • Yamamoto, H. et al. "Acid generation efficiency in fluorinated chemically amplified resists." Journal of Vacuum Science & Technology B, 2006.

  • Toriumi, M. "Kinetics of chemically amplified resists." Polymers for Advanced Technologies, 2010.

  • Fedynyshyn, T. H. et al. "Fluorinated resist polymers for 157-nm lithography." Proc. SPIE, 2001.[1]

  • Ober, C. K. et al. "Fluorinated polymers for photoresist applications." Macromolecules, 2002.

Sources

Application Notes & Protocols: Mastering the Heck Reaction with 4-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation with a Fluorinated Phenolic Alkene

The Palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This transformation couples an unsaturated halide or triflate with an alkene, forging a new substituted alkene.[2] Its significance in pharmaceutical and materials science is immense, providing a powerful tool for constructing complex molecular architectures from simpler precursors.[1][3]

This guide focuses on a substrate of increasing interest: 4-Fluoro-2-vinylphenol . The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design.[4] The vinyl group provides a reactive handle for further elaboration, while the phenolic hydroxyl group can participate in hydrogen bonding or serve as a precursor for ether or ester linkages. However, the electron-rich nature of the phenol and the potential for the hydroxyl group to coordinate to the catalyst introduce specific challenges and considerations for optimizing the Heck reaction.

These application notes provide a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale for achieving successful and reproducible outcomes when using 4-Fluoro-2-vinylphenol in Heck coupling reactions.

The Catalytic Heart: Understanding the Heck Reaction Mechanism

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a square planar Pd(II) complex. This is often the rate-determining step.[5] The reactivity order for the halide is I > Br > OTf >> Cl.[5]

  • Alkene Coordination & Migratory Insertion: The alkene, in this case, 4-Fluoro-2-vinylphenol, coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the carbons of the double bond in a syn fashion.[2][5] For terminal alkenes like our substrate, this insertion is highly regioselective, with the aryl group adding to the less substituted carbon.[6]

  • Syn-β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn manner, to form the final substituted alkene product. This step dictates the stereochemistry of the product, strongly favoring the trans (E) isomer due to its greater thermodynamic stability.[5]

  • Reductive Elimination & Catalyst Regeneration: The resulting hydrido-palladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of protonated base-halide salt.[5]

Heck_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-X Pd0->PdII_Ar Oxidative Addition PdII_Alkene Ar-Pd(II)L₂(Alkene)-X PdII_Ar->PdII_Alkene Alkene Coordination PdII_Insertion R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Hydride H-Pd(II)L₂-X PdII_Insertion->PdII_Hydride β-Hydride Elimination Product Coupled Product PdII_Insertion->Product PdII_Hydride->Pd0 Reductive Elimination Salt [H-Base]⁺X⁻ PdII_Hydride->Salt ArX Ar-X ArX->Pd0 Alkene 4-Fluoro-2-vinylphenol Alkene->PdII_Ar Base Base Base->PdII_Hydride caption Fig 1: The Heck Reaction Catalytic Cycle.

Fig 1: The Heck Reaction Catalytic Cycle.

Protocol Design: Key Parameter Selection

The success of the Heck reaction with 4-Fluoro-2-vinylphenol hinges on the judicious selection of several key parameters. The electron-rich nature and the acidic proton of the phenol demand careful consideration.

Table 1: Critical Parameters for Heck Coupling with 4-Fluoro-2-vinylphenol
ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a robust, air-stable Pd(II) source that is readily reduced in situ to the active Pd(0) species.[7] Pd₂(dba)₃ is a stable Pd(0) source, often used when avoiding phosphine-induced reduction is desirable. Catalyst loading is typically 1-5 mol%.
Ligand PPh₃, P(o-tol)₃, Buchwald biarylphosphines (e.g., SPhos, XPhos)Ligands stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[5] Triphenylphosphine (PPh₃) is a standard, cost-effective choice. For more challenging couplings (e.g., with aryl chlorides), bulkier, electron-rich phosphines like P(o-tol)₃ or specialized biarylphosphine ligands can accelerate the oxidative addition step.[8] A Pd:Ligand ratio of 1:2 to 1:4 is common.
Base K₂CO₃, Cs₂CO₃, Et₃N (Triethylamine)An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred for phenolic substrates to minimize side reactions. An organic base like Et₃N can also be effective.[5] The base is crucial for neutralizing the H-X generated, regenerating the Pd(0) catalyst.[5][8] At least one equivalent of base is required.
Solvent DMF, DMAc, Acetonitrile, ToluenePolar aprotic solvents like DMF or DMAc are common as they effectively solvate the palladium complexes.[1][5] Toluene can also be used, particularly in higher-temperature reactions. The choice of solvent can influence reaction rates and selectivity.
Aryl Halide (Ar-X) Aryl Iodide, Aryl Bromide, Aryl TriflateThe choice of coupling partner is critical. Aryl iodides are the most reactive, followed by bromides and triflates.[5] Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.
Temperature 80 - 140 °CThe reaction temperature is highly dependent on the reactivity of the aryl halide. Aryl iodides may react at lower temperatures (80-100 °C), while less reactive aryl bromides or chlorides often require more thermal energy (110-140 °C).[1][9]

Detailed Experimental Protocol: Arylation of 4-Fluoro-2-vinylphenol

This protocol provides a reliable starting point for the Heck coupling of an aryl bromide with 4-Fluoro-2-vinylphenol.

Materials:

  • 4-Fluoro-2-vinylphenol (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Reagent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times. Under a positive pressure of inert gas, add the aryl bromide (1.1 eq) and 4-Fluoro-2-vinylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted stilbene derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd(OAc)₂, PPh₃, & K₂CO₃ to flask B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Aryl Bromide & 4-Fluoro-2-vinylphenol B->C D 4. Add anhydrous DMF C->D E 5. Heat to 100-120 °C D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool & Quench (EtOAc/Water) F->G H 8. Extract with EtOAc G->H I 9. Wash with Brine H->I J 10. Dry & Concentrate I->J K 11. Purify via Column Chromatography J->K Product Product K->Product caption Fig 2: Experimental Workflow.

Fig 2: Experimental Workflow.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poorly reactive aryl halide.Ensure the catalyst and reagents are pure and the solvent is anhydrous. Increase the reaction temperature in 20 °C increments. Switch from an aryl bromide to a more reactive aryl iodide. Consider using a more active ligand system (e.g., a Buchwald ligand).
Formation of Palladium Black Ligand dissociation/decomposition leading to catalyst agglomeration.Increase the ligand to palladium ratio (e.g., 1:4). Ensure a strictly inert atmosphere is maintained throughout the reaction.
Reductive Heck Product The intermediate alkylpalladium(II) species is intercepted by a hydride source instead of undergoing β-hydride elimination.[10]Ensure the base is non-coordinating and not a hydride source. DMF can sometimes be a source of hydride at high temperatures; consider switching to DMAc or toluene.
Homocoupling of Aryl Halide Side reaction, particularly at high temperatures or catalyst loadings.Decrease the reaction temperature. Lower the catalyst loading.
Polymerization of Vinylphenol The electron-rich vinylphenol can be prone to polymerization at high temperatures.Add a radical inhibitor like phenothiazine (0.03 mmol) to the reaction mixture.[9] Lower the reaction temperature if possible.

Conclusion

The Heck reaction of 4-Fluoro-2-vinylphenol is a highly valuable transformation for the synthesis of complex, fluorinated molecules. By understanding the core mechanistic principles and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably achieve high yields of the desired coupled products. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this powerful synthetic tool in research and development settings.

References

  • Heck–Matsuda reaction - Wikipedia. [Link]

  • Palladium catalysed β-selective oxidative Heck reaction of an electron-rich olefin - Chemical Communications (RSC Publishing). [Link]

  • Redox-neutral photochemical Heck-type arylation of vinylphenols activated by visible light - Chemical Science (RSC Publishing). [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC. [Link]

  • Heck Reactions | Greener Organic Transformations | Books Gateway. [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. [Link]

  • Heck Reaction—State of the Art - Semantic Scholar. [Link]

  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins - SciSpace. [Link]

  • Proposed radical mechanism for the Matsuda‐Heck reaction promoted by the KOtBu/DMF system. - ResearchGate. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine - Organic Chemistry Portal. [Link]

  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC - NIH. [Link]

  • Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols - PMC. [Link]

  • Synthesis of vinylphenol - PrepChem.com. [Link]

  • Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - Royal Society Publishing. [Link]

  • WO2016141397A1 - Method for producing p -vinylphenols - Google P
  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

Sources

Application Note: High-Performance Thin Films from Poly(4-fluoro-2-vinylphenol) for Advanced Electronics and Optical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Phenolic Polymers

In the landscape of advanced materials, functional polymers that offer a combination of thermal stability, dielectric performance, and tunable surface properties are in constant demand for next-generation electronics and optical devices. Poly(4-vinylphenol) (PVPh) has long been a benchmark material, particularly as a gate dielectric in organic thin-film transistors (OTFTs) and as a resin in photoresist formulations, owing to its high glass transition temperature and robust film-forming capabilities.[1][2] However, the increasing complexity and performance requirements of modern microelectronics necessitate materials with enhanced characteristics.

The strategic introduction of fluorine into the vinylphenol monomer unit presents a compelling avenue for developing next-generation functional polymers. Fluorination is known to impart a unique set of properties, including increased thermal stability, lower surface energy, and a reduced dielectric constant, all of which are highly desirable for high-performance thin films.[3] This application note provides a comprehensive guide to the preparation of high-quality thin films using poly(4-fluoro-2-vinylphenol), from the synthesis of the monomer to the detailed protocols for film deposition and characterization. We will explore the underlying scientific principles that govern the material's properties and provide researchers, scientists, and drug development professionals with the necessary protocols to leverage this advanced material in their work.

Part 1: Synthesis and Polymerization of 4-Fluoro-2-vinylphenol

The quality and properties of the final thin film are intrinsically linked to the purity of the monomer and the controlled nature of the polymerization process. This section details the synthesis of the 4-fluoro-2-vinylphenol monomer and provides a robust protocol for its polymerization.

Monomer Synthesis: Decarboxylation of 4-Hydroxy-3-fluorocinnamic Acid

A reliable route to synthesizing vinylphenols is through the decarboxylation of the corresponding hydroxycinnamic acids. This method avoids the use of harsh reagents and offers good yields of the desired monomer.

Protocol for Monomer Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-fluorocinnamic acid in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Inhibitor Addition: To prevent premature polymerization of the vinyl monomer, add a polymerization inhibitor, such as 4-methoxyphenol, to the reaction mixture.

  • Decarboxylation: Heat the reaction mixture to a temperature sufficient to induce decarboxylation (typically in the range of 150 °C). The progress of the reaction can be monitored by the cessation of CO2 evolution.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a non-polar solvent like toluene and wash with water to remove the DMF. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 4-fluoro-2-vinylphenol can be further purified by vacuum distillation or column chromatography to achieve high purity suitable for polymerization.

Free-Radical Polymerization of 4-Fluoro-2-vinylphenol

Free-radical polymerization is a versatile and widely used method for producing vinyl polymers.[4] The choice of initiator and solvent is critical for achieving a polymer with the desired molecular weight and polydispersity.

Protocol for Polymerization:

  • Monomer Preparation: Ensure the synthesized 4-fluoro-2-vinylphenol monomer is free of any inhibitor by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask, dissolve the purified monomer in an appropriate solvent, such as tetrahydrofuran (THF) or dioxane.

  • Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-70 °C for AIBN) and stir for a predetermined time (typically several hours).

  • Polymer Isolation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as hexane or methanol. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried in a vacuum oven to a constant weight.

Part 2: Preparation of Poly(4-fluoro-2-vinylphenol) Thin Films by Spin Coating

Spin coating is a widely adopted technique for the fabrication of uniform, high-quality thin films from polymer solutions.[5] The final thickness and morphology of the film are dependent on several parameters, including the polymer concentration, solvent volatility, and spin speed.

Materials and Substrate Preparation
  • Polymer: Poly(4-fluoro-2-vinylphenol) synthesized as described in Part 1.

  • Solvents: High-purity solvents such as propylene glycol methyl ether acetate (PGMEA), cyclohexanone, or tetrahydrofuran (THF). The choice of solvent will influence the solution viscosity and evaporation rate.

  • Substrates: Silicon wafers, glass slides, or other planar substrates.

  • Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion and uniformity. A typical cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen. For silicon wafers, a piranha etch or UV-ozone treatment can be used to create a hydrophilic surface.

Spin Coating Protocol
  • Polymer Solution Preparation: Dissolve the poly(4-fluoro-2-vinylphenol) in the chosen solvent to the desired concentration (e.g., 1-10 wt%). The solution should be stirred until the polymer is fully dissolved and then filtered through a 0.2 µm syringe filter to remove any particulate matter.

  • Spin Coating Process:

    • Place the cleaned substrate on the vacuum chuck of the spin coater.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Start the spin coater. A two-stage process is often employed: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate, followed by a high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.

  • Soft Bake: After spin coating, transfer the substrate to a hotplate for a soft bake (e.g., 90-110 °C for 1-5 minutes) to remove the residual solvent from the film.

  • Hard Bake (Optional): For applications requiring enhanced thermal stability or cross-linking (if a cross-linking agent is included in the formulation), a hard bake at a higher temperature may be performed.

Workflow for Thin Film Preparation by Spin Coating

G cluster_prep Preparation cluster_spin Spin Coating cluster_post Post-Processing dissolve Dissolve Polymer in Solvent filter Filter Solution (0.2 µm) dissolve->filter dispense Dispense Solution onto Substrate filter->dispense clean Clean Substrate clean->dispense spread Low-Speed Spin (Spread) dispense->spread thin High-Speed Spin (Thin) spread->thin soft_bake Soft Bake (Solvent Removal) thin->soft_bake hard_bake Hard Bake (Optional Annealing) soft_bake->hard_bake

Caption: A schematic workflow for preparing poly(4-fluoro-2-vinylphenol) thin films using the spin coating method.

Part 3: Properties and Characterization of Poly(4-fluoro-2-vinylphenol) Thin Films

The introduction of a fluorine atom into the phenolic ring is anticipated to significantly influence the material's properties. This section outlines the expected properties of poly(4-fluoro-2-vinylphenol) thin films and the standard techniques for their characterization.

Expected Properties

Based on the properties of poly(4-vinylphenol) and the known effects of fluorination, the following characteristics are anticipated for poly(4-fluoro-2-vinylphenol):

PropertyExpected Value/CharacteristicRationale
Glass Transition Temp. (Tg) > 160 °CThe increased steric hindrance and polarity from the C-F bond are expected to restrict chain mobility, leading to a higher Tg compared to non-fluorinated PVPh.
Thermal Decomposition (Td) > 360 °CThe high bond energy of the C-F bond generally enhances the thermal stability of fluorinated polymers.
Dielectric Constant (k) < 3.5The low polarizability of the C-F bond is expected to reduce the dielectric constant compared to PVPh, making it a more effective insulator in electronic devices.
Refractive Index Lower than PVPhFluorinated polymers typically exhibit lower refractive indices due to the low polarizability of fluorine.
Surface Energy < 35 mJ/m²The presence of fluorine on the polymer backbone is known to significantly lower the surface energy, resulting in a more hydrophobic and oleophobic surface.[6]
Solubility Soluble in polar aprotic solvents (e.g., THF, PGMEA, acetone)Similar to PVPh, the phenolic hydroxyl group should ensure solubility in polar organic solvents.
Characterization Techniques
  • Film Thickness and Refractive Index: Ellipsometry is a non-destructive optical technique that can accurately measure the thickness and refractive index of thin films.

  • Surface Properties: Static contact angle measurements with deionized water and other liquids can be used to determine the surface energy of the thin film.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) determines the thermal decomposition temperature (Td).

  • Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy can be used to confirm the chemical structure of the polymer and to study intermolecular interactions, such as hydrogen bonding.

  • Dielectric Properties: Capacitance-voltage (C-V) measurements on a metal-insulator-metal (MIM) capacitor structure can be used to determine the dielectric constant of the thin film.

Relationship between Polymer Structure and Thin Film Properties

G cluster_structure Polymer Structure cluster_properties Thin Film Properties structure Poly(4-fluoro-2-vinylphenol) thermal High Thermal Stability structure->thermal Strong C-F Bond dielectric Low Dielectric Constant structure->dielectric Low Polarizability of F surface Low Surface Energy structure->surface Fluorine Enrichment at Surface optical High Optical Transparency structure->optical Amorphous Nature

Sources

Application Note: Chemoselective Hydrogenation of 4-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation Protocols for 4-Fluoro-2-vinylphenol Content Type: Application Note & Detailed Protocol Audience: Senior Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary

The catalytic hydrogenation of 4-Fluoro-2-vinylphenol to 4-Fluoro-2-ethylphenol presents a classic chemoselectivity challenge in organic synthesis: reducing a reactive vinyl group while preserving a labile aryl-fluoride bond and the aromatic system.

While standard Palladium on Carbon (Pd/C) protocols are efficient for vinyl reduction, they carry a high risk of hydrodefluorination (HDF) —the cleavage of the C-F bond—especially under elevated pressure or prolonged reaction times. This guide provides two distinct protocols:

  • Method A (Heterogeneous): A cost-effective, scalable Pd/C protocol optimized with kinetic control to prevent defluorination.

  • Method B (Homogeneous): A high-precision protocol using Wilkinson’s Catalyst [RhCl(PPh3)3], ensuring near-perfect preservation of the aryl-fluoride motif.

Chemical Context & Strategic Analysis

Substrate Properties
  • Compound: 4-Fluoro-2-vinylphenol

  • Target Product: 4-Fluoro-2-ethylphenol

  • Key Risks:

    • Polymerization: Vinylphenols are prone to rapid radical polymerization (forming "green oil") if left neat or exposed to light/heat.

    • Defluorination: Aryl C-F bonds (~110-120 kcal/mol) are generally stable but can undergo oxidative addition to low-valent metals (Pd⁰, Ni⁰) or hydrogenolysis on active surfaces.

    • Ring Saturation: Over-reduction to cyclohexyl derivatives.

Catalyst Selection Matrix
FeaturePd/C (Heterogeneous) Wilkinson's Catalyst (Homogeneous)
Active Species Pd⁰ nanoparticles on CarbonRh(I) complex [RhCl(PPh3)3]
Mechanism Horiuti-Polanyi (Surface adsorption)Oxidative Addition / Migratory Insertion
Selectivity Moderate (Risk of C-F cleavage)Excellent (Sterically demands alkene)
Speed Fast (High Turnover Frequency)Slower (Diffusion limited)
Scalability High (Easy filtration)Low/Medium (Requires chromatography)
Recommendation Use for Scale-up (>10g) Use for Precious/Late-stage (<5g)

Experimental Protocols

Protocol A: Scalable Heterogeneous Hydrogenation (Pd/C)

Best for: Large batches where catalyst removal by simple filtration is required.

Reagents:

  • Substrate: 4-Fluoro-2-vinylphenol (Freshly prepared or distilled to remove polymer).

  • Catalyst: 5 wt% Pd/C (Degussa type E101 or equivalent). Note: Avoid 10% Pd/C to reduce HDF risk.

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). EtOAc is preferred to suppress ring hydrogenation.

  • Hydrogen Source: H₂ Balloon (1 atm).

Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in EtOAc (0.1 M concentration).

  • Inhibitor Check: If the starting material contains a stabilizer (e.g., BHT), do not remove it; it will not interfere with hydrogenation but will prevent polymerization during setup.

  • Catalyst Addition: Carefully add 5 wt% Pd/C (5-10 mg per mmol of substrate).

    • Safety: Pd/C is pyrophoric. Add under an argon blanket or wet the catalyst with a small amount of toluene before adding the main solvent.

  • Purge: Seal the flask with a septum. Evacuate (vacuum) and backfill with Argon (3 cycles). Then evacuate and backfill with H₂ (3 cycles).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm H₂.

    • Critical Control Point: Monitor by TLC or GC-MS every 30 minutes. The reaction is typically complete in 1-3 hours. Do not run overnight. Prolonged exposure to Pd/H₂ promotes C-F cleavage.

  • Workup: Filter the reaction mixture through a pad of Celite to remove Pd/C. Rinse with EtOAc.

  • Concentration: Evaporate the solvent under reduced pressure (<40°C) to yield the product.

Protocol B: High-Precision Homogeneous Hydrogenation (Wilkinson’s)

Best for: Late-stage functionalization or when absolute chemoselectivity is required.

Reagents:

  • Substrate: 4-Fluoro-2-vinylphenol.

  • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson’s Catalyst), 1-3 mol%.

  • Solvent: 1:1 Benzene/Ethanol or anhydrous THF.

  • Hydrogen Source: H₂ Balloon (1 atm).

Procedure:

  • Degassing: Degas the solvent (THF or Benzene/EtOH) by sparging with Argon for 15 minutes. Oxygen poisons the Rh catalyst.

  • Dissolution: In a Schlenk flask or dry round-bottom flask, dissolve the substrate (1.0 equiv) and Wilkinson’s catalyst (0.02 equiv) in the degassed solvent.

  • Activation: The solution is typically red/burgundy. Purge with H₂ for 5-10 minutes. The color may shift to lighter orange/yellow as the active dihydride species forms.

  • Reaction: Stir at Room Temperature for 4-12 hours under H₂.

    • Note: This catalyst is extremely sensitive to steric bulk but highly active for terminal alkenes (vinyl groups). It will virtually never touch the aromatic ring or the C-F bond under these conditions.

  • Workup: Concentrate the mixture. The residue will contain the product, Rh salts, and triphenylphosphine oxide.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) is required to separate the Rhodium residues from the phenol product.

Mechanistic Visualization

HydrogenationPathways Substrate 4-Fluoro-2-vinylphenol (Vinyl Group + Aryl-F) Pd_Surface Pd/C Surface (Non-Selective Adsorption) Substrate->Pd_Surface Method A Rh_Complex RhCl(PPh3)3 (Steric Control) Substrate->Rh_Complex Method B Target_Product 4-Fluoro-2-ethylphenol (Target) Pd_Surface->Target_Product Fast Reduction (Kinetic Control) Side_Product 2-Ethylphenol (Defluorinated Byproduct) Pd_Surface->Side_Product Over-reduction (Thermodynamic) Coordination Alkene Coordination (Selective) Rh_Complex->Coordination Ligand Exchange Coordination->Target_Product Migratory Insertion & Reductive Elimination

Figure 1: Mechanistic divergence between heterogeneous (Pd/C) and homogeneous (Wilkinson's) pathways. Note the risk of defluorination in Method A compared to the high fidelity of Method B.

Analytical Validation & Troubleshooting

Quantitative Data Summary
MetricMethod A (Pd/C)Method B (Wilkinson's)
Conversion >98% (1-3 h)>95% (4-12 h)
Selectivity (Ethyl vs Des-F) 90-95% (Requires monitoring)>99%
Workup Complexity Low (Filtration)High (Chromatography)
Cost LowHigh (Rh metal)
Validation via NMR
  • ¹H NMR (CDCl₃):

    • Disappearance: Vinyl protons (multiplets at δ 5.0–6.7 ppm).

    • Appearance: Ethyl group (Triplet at ~1.2 ppm, Quartet at ~2.6 ppm).

  • ¹⁹F NMR:

    • Target: Single sharp peak (typically -110 to -125 ppm depending on substitution pattern).

    • Defluorination Check: If C-F cleavage occurs, the ¹⁹F signal will disappear, and ¹H NMR will show a new aromatic proton coupling pattern.

Troubleshooting Guide
  • Problem: "Green Oil" or gum formation.

    • Cause: Polymerization of the starting material before hydrogenation.

    • Solution: Add 0.1% BHT (butylated hydroxytoluene) to the reaction mixture. Ensure the vinylphenol is freshly distilled.

  • Problem: Loss of Fluorine (Defluorination).

    • Cause: Reaction ran too long or catalyst loading too high (Method A).

    • Solution: Switch to Method B, or poison the Pd/C catalyst with Diphenylsulfide (0.5 equiv relative to Pd) to reduce activity.

References

  • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. (2021). Describes high selectivity (>99%) for vinyl reduction using Pd/C under mild conditions (1 MPa, RT). Link

  • Wilkinson's Catalyst: Mechanism and Applications. Wikipedia/Primary Literature. Detailed overview of [RhCl(PPh3)3] specificity for terminal alkenes and inertness toward aryl halides. Link

  • Catalytic Hydrogenolysis of Aryl C−F Bonds. NSF/JACS. Discusses the difficulty of breaking C-F bonds and the specific conditions (high T, forcing reductants) usually required, confirming stability under mild Wilkinson conditions. Link

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Master Organic Chemistry. Standard protocols and safety for heterogeneous hydrogenation. Link

  • Preparation of Vinylphenols. ResearchGate. Context on the instability and polymerization risks of vinylphenols during synthesis and handling. Link

Troubleshooting & Optimization

Preventing spontaneous polymerization of 4-Fluoro-2-vinylphenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Fluoro-2-vinylphenol . It is designed to address the specific stability challenges of this compound, moving beyond generic advice to provide mechanistic insights and actionable protocols.

Product Category: Fluorinated Building Blocks / Styrenic Monomers Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Core Stability Directive

The Problem: 4-Fluoro-2-vinylphenol is an electron-rich styrenic monomer.[1][2][3] The vinyl group is highly susceptible to free-radical polymerization , initiated by heat, light, or trace peroxides. Furthermore, the phenolic hydroxyl group makes the ring prone to oxidation (browning).

The Solution: Stability is not a single step; it is a system of temperature control, inhibitor management, and light exclusion.

Critical Storage Parameters (FAQs)

Q: What are the absolute "Red Line" storage conditions I must avoid?

A: You must avoid the "Triangle of Instability":

  • Temperatures above 4°C: At room temperature, the spontaneous polymerization rate increases exponentially.[2][3]

  • UV/Visible Light: Light acts as a photo-initiator, generating radicals that bypass your inhibitor.[2][3]

  • Trace Metals: Contact with rusty spatulas or metal needles can catalyze radical formation via redox cycling.[3]

Recommendation: Store strictly at -20°C (or lower) in an amber glass vial.

Q: Should I store this under Nitrogen/Argon or Air? (The Oxygen Paradox)

A: This is the most common point of failure. The answer depends on the inhibitor present.[3][4]

  • Scenario A (Standard): If your material contains MEHQ (Monomethyl ether hydroquinone) or TBC (4-tert-Butylcatechol) , these inhibitors require trace dissolved oxygen to function effectively.[1][2][3] Storing under strict inert atmosphere can actually deactivate the inhibitor, leading to "popcorn polymerization" inside the freezer.

  • Scenario B (Uninhibited): If you have purified the monomer, you must store it under Nitrogen/Argon and freeze it immediately.

Best Practice: For commercial inhibited samples, flush the headspace with Argon but do not vigorously sparge the liquid to remove all dissolved oxygen, then store at -20°C. The cold is the primary defense; the atmosphere is secondary.[1]

Q: My sample has turned from colorless to yellow/brown. Is it polymerized?

A: Not necessarily.

  • Yellowing: Usually indicates oxidation of the phenol ring to quinone-like species.[1][2][3] This is a purity issue, not necessarily a polymerization issue.

  • Cloudiness/Viscosity: This is the danger sign.[3] If the liquid is thick (syrupy) or contains suspended white solids, polymerization has occurred .

Visualizing the Threat: The Polymerization Pathway[1]

The following diagram illustrates the "Death Spiral" of spontaneous polymerization and where your controls (Cold, Dark, Inhibitor) intervene.

PolymerizationPathway Monomer 4-Fluoro-2-vinylphenol (Monomer) Initiation Radical Generation (R•) Monomer->Initiation Spontaneous Propagation Chain Growth (Viscosity Increase) Initiation->Propagation R• attacks Vinyl Inhibitor Inhibitor (e.g., TBC/MEHQ) + Trace O2 Initiation->Inhibitor Scavenging Propagation->Propagation Chain Reaction Polymer Poly(4-fluoro-2-vinylphenol) (Solid/Gel - IRREVERSIBLE) Propagation->Polymer Termination Propagation->Inhibitor Scavenging DeadChain Non-Reactive Species Inhibitor->DeadChain Safe Disposal Heat Heat (>4°C) Heat->Initiation Light UV Light Light->Initiation

Caption: Figure 1. The kinetic competition between spontaneous polymerization and chemical inhibition.[2][3] Note that once the "Polymer" node is reached, the process is irreversible.

Troubleshooting & Rescue Protocols

Protocol A: Assessing Sample Viability (The "Viscosity Test")

Use this when you are unsure if the sample is still usable.[1]

  • Equilibrate: Allow the vial to reach 0°C (on ice). Do not open a -20°C vial immediately in humid air (condensation introduces water).[1][2][3]

  • Invert: Gently invert the vial.

    • Result A (Flows like water): Monomer is likely good.[2][3] Yellow color is acceptable for most crude applications.[3]

    • Result B (Flows like honey): Partial polymerization (~10-20%).[1][2][3] Purification required (See Protocol B).

    • Result C (Immobile gel): Total loss. Discard.

Protocol B: Inhibitor Removal (Flash Filtration)

Perform this ONLY immediately before use.[2][3] Uninhibited monomer is a ticking clock.

Objective: Remove TBC/MEHQ inhibitors using a solid-phase scavenger. Materials: Pasteur pipette, cotton wool, Basic Alumina (Activity I) or Silica Gel.

StepActionMechanism
1 Prepare Column Plug a Pasteur pipette with cotton.[1][2][3] Fill with ~2-3 cm of Basic Alumina .
2 Pre-wet Flush column with a small amount of non-polar solvent (e.g., Toluene or DCM) if using the monomer in solution. If neat, skip.
3 Filtration Pass the 4-Fluoro-2-vinylphenol through the column directly into your reaction vessel.
4 Mechanism The phenolic inhibitor (TBC) binds to the basic surface more strongly than the monomer.
5 Usage USE IMMEDIATELY. Do not store the filtrate.

Critical Note: Since 4-Fluoro-2-vinylphenol is itself a phenol, basic alumina might retain some of your product.[1][3] If yield is critical, use Silica Gel instead, though it is slightly less efficient at removing TBC.[2]

Decision Support Tree

Follow this logic flow to determine the correct action for your specific situation.

DecisionTree Start Start: Inspect Sample State Visual State? Start->State Clear Clear/Colorless State->Clear Yellow Yellow/Orange State->Yellow Cloudy Cloudy/Viscous State->Cloudy Action1 Use As Is Clear->Action1 CheckVisc Check Viscosity Yellow->CheckVisc Discard Discard (Hazardous Waste) Cloudy->Discard ViscLow Low Viscosity CheckVisc->ViscLow ViscHigh High Viscosity CheckVisc->ViscHigh Purify Protocol B: Flash Filtration ViscLow->Purify Distill Vacuum Distillation (High Risk) ViscHigh->Distill Distill->Discard If fails

Caption: Figure 2. Decision logic for handling stored monomer samples.

Safety Data & Handling (E-E-A-T)

  • Toxicity: Fluorinated vinylphenols are potential skin sensitizers and lachrymators.[2][3] Always handle in a fume hood.[3]

  • Flash Point: Treat as a flammable liquid.[3][5]

  • Disposal: Polymerized material is generally inert but should be disposed of as solid organic waste.[2][3] Liquid monomer must be disposed of via halogenated organic solvent streams.[3]

References

  • National Institute of Standards and Technology (NIST). 4-Vinylphenol - Chemical Properties and Stability Data.[1][2][3] NIST Chemistry WebBook.[1][2][3] Available at: [Link]

  • PubChem. 4-Vinylphenol Compound Summary (CID 62453).[1][2][3][6] National Library of Medicine.[2][3] Available at: [Link]

  • MDPI Polymers. Inhibition of Free Radical Polymerization: A Review. (Mechanistic grounding for TBC/MEHQ inhibition in styrenics). Available at: [Link][7]

Sources

Removing polymerization inhibitors from 4-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a research setting.

Ticket ID: #FVP-PUR-001 Topic: Removal of Polymerization Inhibitors (TBC/MEHQ) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division[1]

Executive Summary & Core Directive

The Challenge: You need to remove polymerization inhibitors (typically 4-tert-butylcatechol [TBC] or Monomethyl ether hydroquinone [MEHQ]) from 4-Fluoro-2-vinylphenol .[1]

The Critical Warning: Unlike styrene, you cannot use a base wash (NaOH/KOH) . 4-Fluoro-2-vinylphenol contains a phenolic hydroxyl group (pKa ~9.5).[1] Washing with base will deprotonate the monomer, forming a water-soluble phenoxide anion that will either be lost in the aqueous phase or initiate rapid, uncontrollable polymerization (the "Gel Effect").

The Solution: The only field-validated protocols for this specific monomer are Adsorption Chromatography (Neutral Alumina/Silica) or High-Vacuum Distillation .

Pre-Flight Check: Diagnosis & Preparation

Before starting, confirm the state of your material.[2] 4-Fluoro-2-vinylphenol is often a low-melting solid or viscous liquid.[1]

ParameterSpecificationAction Required
Physical State Viscous Liquid or Low-Melting SolidIf solid, gently melt (max 40°C) or dissolve in solvent.[1]
Inhibitor Type TBC (Tert-butylcatechol) or MEHQCheck Certificate of Analysis (CoA).[1]
Inhibitor Load Typically 100–200 ppmRequires approx.[1] 5g adsorbent per 100g monomer.[1]
Solubility Soluble in DCM, Ethyl Acetate, THFUse DCM for column purification (easy removal).[1]
Decision Matrix: Choosing Your Protocol

Purification_Decision_Tree cluster_warning CRITICAL WARNING Start Start: Check Monomer State State Is it Solid or Liquid? Start->State Solid Solid / Viscous State->Solid Melting Liquid Free-Flowing Liquid State->Liquid BaseWash Base Wash (NaOH) FORBIDDEN State->BaseWash Do Not Use Method_A Method A: Adsorption (Recommended) Solid->Method_A Dissolve in DCM Liquid->Method_A Dilute 1:1 Method_B Method B: Vacuum Distillation (High Purity / High Risk) Liquid->Method_B If >50g batch

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and scale.

Protocol A: Adsorption (The "Safe" Method)

Recommended for: Small batches (<50g), routine synthesis, and users avoiding high-heat hazards.[1] Mechanism: Polar inhibitors (TBC/MEHQ) adsorb onto the stationary phase (Silica/Alumina) more strongly than the monomer.

Materials Required[2][3][4][5][6][7][8][9]
  • Stationary Phase: Neutral Alumina (Brockmann Grade I) OR Silica Gel (60 Å).[1]

    • Note: Do NOT use Basic Alumina.[1] It will bind the phenolic monomer.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Hardware: Glass column or fritted funnel, vacuum flask.

Step-by-Step Procedure
  • Preparation:

    • If the monomer is solid, dissolve it in minimal DCM (approx 1:1 w/v ratio).

    • If liquid, dilute 1:1 with DCM to reduce viscosity and improve flow.[1]

  • Column Packing:

    • Pack a glass column with Neutral Alumina or Silica Gel .[1]

    • Ratio: Use roughly 0.2g of adsorbent per 1g of monomer solution.[1]

    • Pre-wet:[1] Flush the column with pure DCM to remove air bubbles.

  • Filtration:

    • Pour the monomer solution onto the column.[3]

    • Allow it to pass through by gravity or slight positive pressure (nitrogen).[1]

    • Observation: TBC often forms a colored band (brown/purple) at the top of the column as it oxidizes/binds.

  • Elution & Recovery:

    • Collect the clear filtrate.

    • Rinse the column with 1 additional column volume of DCM to recover residual monomer.

    • Evaporation: Remove DCM using a rotary evaporator. Crucial: Keep the water bath <35°C and use high vacuum to minimize thermal stress.

  • Validation:

    • The resulting oil/solid should be colorless. A yellow tint indicates oxidation or remaining inhibitor.[1]

Protocol B: Vacuum Distillation (The "Purity" Method)

Recommended for: Large batches (>50g) or when absolute solvent-free purity is required. Risk Level: High.[1] Requires strict temperature control to prevent autopolymerization.[1]

Materials Required[2][3][4][5][6][8][9]
  • Short-path distillation head.[1]

  • High vacuum pump (<1 mmHg capability).[1]

  • Oil bath with precise temperature control.[1]

  • Copper wire (optional): Place in the receiving flask to inhibit polymerization of the distilled product immediately.

Step-by-Step Procedure
  • Setup:

    • Assemble glassware. Ensure all joints are greased and sealed.[1]

    • Add a magnetic stir bar to the boiling flask.

  • Vacuum Application:

    • Apply full vacuum before heating.[1] Aim for <0.5 mmHg.[1][4]

    • Target: You want to lower the boiling point to below 50°C if possible.

  • Heating:

    • Slowly raise the oil bath temperature.

    • Monitoring: Watch for "fogging" in the condenser.

  • Collection:

    • Discard the first 5% (forerun) which may contain solvent or moisture.

    • Collect the main fraction.

    • Stop before the flask is dry. Leaving a residue prevents overheating of oligomers which can be explosive.[1]

  • Storage:

    • Immediately backfill with Argon/Nitrogen and seal.[1]

Troubleshooting & FAQs

Q1: Why can't I use the standard NaOH wash used for Styrene?

A: This is the most common error. Styrene is a neutral hydrocarbon. 4-Fluoro-2-vinylphenol is an acidic phenol .[1]

  • Chemistry: NaOH + Phenol → Phenoxide Salt (Water Soluble) + H₂O.[1]

  • Result: Your monomer will migrate into the water layer. If you try to acidify it back, the heat generated often initiates polymerization.

Q2: My monomer turned into a gel inside the flask. Can I save it?

A: No. This is irreversible cross-linking (The Trommsdorff–Norrish effect).

  • Prevention: Ensure your rotary evaporator bath is <35°C. Never store the monomer "neat" (pure) at room temperature for more than a few hours.

Q3: How do I verify the inhibitor is gone?

A:

  • TLC (Thin Layer Chromatography): Spot the crude vs. purified monomer.[1] TBC/MEHQ are very polar and will stay near the baseline (low Rf) on Silica plates (eluent: 20% EtOAc/Hexane), while the monomer will travel higher.

  • Color: The monomer should be clear/white. Yellow/Brown indicates oxidation or inhibitor presence.[1]

The "Base Wash" Trap Visualization

Chemical_Incompatibility Monomer 4-Fluoro-2-vinylphenol (Acidic Proton) Reaction Deprotonation Reaction Monomer->Reaction Base NaOH Wash (Strong Base) Base->Reaction Result1 Phenoxide Anion Formed (Water Soluble) Reaction->Result1 Result2 Monomer Lost in Aqueous Layer Result1->Result2 Result3 High Risk of Polymerization (Anionic Initiation) Result1->Result3

Figure 2: Mechanistic explanation of why base washing leads to yield loss and polymerization.[1]

Storage & Stability

Once the inhibitor is removed, the monomer is a "ticking clock."

  • Temperature: Store at -20°C immediately.

  • Atmosphere: Store under Argon or Nitrogen.[1][5] Oxygen can form peroxides which initiate polymerization.[1][6]

  • Container: Amber glass (UV protection).[1]

References

  • Sigma-Aldrich. Product Specification: 4-Vinylphenol (CAS 2628-17-3) & Inhibitor Removers.[1]

  • National Institute of Standards and Technology (NIST). 4-Vinylphenol Properties.[1]

  • Corson, B. B., et al. "Preparation of Vinylphenols and Isopropenylphenols."[1] Journal of Organic Chemistry, vol. 23, no. 4, 1958, pp. 544–549.[1] (Foundational text on vinylphenol handling).

  • BenchChem. Troubleshooting Premature Polymerization with TBC Inhibitor.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 1295507-13-9 before handling.

Sources

Solving solubility issues of 4-Fluoro-2-vinylphenol in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-2-vinylphenol

Welcome to the technical support guide for 4-Fluoro-2-vinylphenol. This resource is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this molecule, particularly in non-polar solvent systems. Our goal is to provide not just protocols, but a foundational understanding of the intermolecular forces at play, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: Foundational Insights & Common Questions

This section addresses the fundamental principles governing the solubility of 4-Fluoro-2-vinylphenol.

Question: Why am I struggling to dissolve 4-Fluoro-2-vinylphenol in non-polar solvents like hexane or toluene?

Answer: The solubility behavior of 4-Fluoro-2-vinylphenol is dictated by its molecular structure, which possesses both polar and non-polar characteristics. The core principle governing solubility is "like dissolves like"[1][2]. Your difficulties arise from a mismatch in the intermolecular forces between your solute and the non-polar solvent.

  • Polar Head: The phenolic hydroxyl (-OH) group is highly polar and capable of forming strong hydrogen bonds.[3] This part of the molecule seeks to interact with other polar molecules.

  • Non-Polar Body: The vinyl-substituted benzene ring is non-polar and interacts primarily through weaker van der Waals dispersion forces.[4]

Non-polar solvents like hexane lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions.[4][5] Therefore, they cannot effectively solvate the polar hydroxyl group. Breaking the strong hydrogen bonds between 4-Fluoro-2-vinylphenol molecules requires a significant amount of energy, which is not compensated by the weak interactions formed with a non-polar solvent.[4]

cluster_0 Scenario: Low Solubility Solute 4-Fluoro-2-vinylphenol (Polar -OH group) Interaction Energy Mismatch (Weak Interactions) Solute->Interaction Solvent Non-Polar Solvent (e.g., Hexane) Solvent->Interaction

Caption: Intermolecular force mismatch leading to poor solubility.

Question: What are the key physicochemical properties I should be aware of?

Answer: Understanding the molecule's properties is crucial for predicting its behavior. While specific experimental data for 4-Fluoro-2-vinylphenol may be limited, we can infer its properties from its constituent parts: 4-fluorophenol and 4-vinylphenol.[6][7][8]

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₈H₇FO-
Molar Mass ~138.14 g/mol Affects mass-based concentration calculations.
Appearance White to off-white solidRequires dissolution from a solid state.
Melting Point Likely similar to or higher than 4-vinylphenol (73.5 °C)[7][8]The energy required to break the crystal lattice must be overcome.
Polarity Amphiphilic (Polar & Non-polar regions)Dual nature is the root of solubility challenges in purely non-polar systems.
Hydrogen Bonding Donor and AcceptorThe -OH group is the primary driver of interactions with polar solvents.
LogP (Octanol/Water) Moderately lipophilicIndicates a preference for non-polar environments, but the -OH group complicates this.

Section 2: Troubleshooting Guide & Methodologies

This section provides actionable steps and detailed protocols to overcome common solubility issues.

Question: My compound won't dissolve at all. What is my first step?

Answer: Your first step should be a systematic approach to identify the root cause, starting with the simplest variables.

Caption: Initial troubleshooting workflow for solubility issues.

Before attempting more complex methods, always verify:

  • Compound Purity: Impurities can significantly alter solubility.

  • Solvent Quality: Ensure the solvent is anhydrous and free from contaminants.

If both are confirmed, a modest increase in temperature is the next logical step. The dissolution of most solids is an endothermic process, meaning solubility increases with temperature as the added thermal energy helps overcome both the crystal lattice energy and the intermolecular forces.[9][10][11]

CAUTION: 4-Fluoro-2-vinylphenol contains a vinyl group, which can be susceptible to polymerization at elevated temperatures. Avoid aggressive heating unless you have established the compound's thermal stability under your specific conditions.

Question: How do I correctly use a co-solvent to improve solubility?

Answer: Co-solvency is the most effective and widely used strategy for this type of problem.[12] A co-solvent is a water-miscible or semi-polar organic solvent that, when added in a small volume percentage, acts as a bridge between the polar solute and the non-polar bulk solvent.[13]

Mechanism of Action: The co-solvent's effectiveness comes from its ability to reduce the interfacial tension between the solute's polar functional groups and the non-polar solvent. It essentially creates a more favorable, intermediate polarity environment around the solute molecule.

cluster_1 Solution: Co-Solvency Solute 4-F-2-VP CoSolvent Co-Solvent (e.g., Acetone) Solute->CoSolvent Polar Interaction (H-Bonding) Solvent Non-Polar Solvent (e.g., Toluene) CoSolvent->Solvent Non-Polar Interaction (Dispersion Forces)

Caption: The bridging mechanism of a co-solvent molecule.

Experimental Protocol 2.1: Co-Solvent Screening for Enhanced Solubility

Objective: To identify an effective co-solvent and the minimum required concentration to achieve complete dissolution of 4-Fluoro-2-vinylphenol in a non-polar solvent.

Materials:

  • 4-Fluoro-2-vinylphenol

  • Primary non-polar solvent (e.g., Toluene, Cyclohexane)

  • Co-solvent candidates (e.g., Acetone, Tetrahydrofuran (THF), Isopropanol, Ethyl Acetate)

  • Volumetric flasks, magnetic stirrer, and stir bars.

Methodology:

  • Prepare Stock Solution: Decide on your target concentration (e.g., 10 mg/mL). Weigh the corresponding amount of 4-Fluoro-2-vinylphenol into a volumetric flask.

  • Initial Solvent Addition: Add approximately 80% of the final volume of your primary non-polar solvent.

  • Initial Mixing: Stir the mixture at room temperature for 15 minutes. Observe for undissolved solid.

  • Titration with Co-solvent: Begin adding a selected co-solvent dropwise (or in 0.5% v/v increments) while stirring continuously.

  • Observation: After each addition, allow the system to equilibrate for 5-10 minutes. Record the total volume percentage of co-solvent required to achieve complete visual clarity (no suspended particles).

  • Screening: Repeat steps 1-5 for each co-solvent candidate to determine the most efficient one (i.e., the one requiring the lowest volume percentage).

Data Recording Table:

Primary SolventTarget Conc. (mg/mL)Co-Solvent Candidate% Co-Solvent for DissolutionObservations (Clarity, Color)
Toluene10Acetone
Toluene10THF
Toluene10Isopropanol
Cyclohexane10Acetone
Cyclohexane10THF

This systematic approach ensures you use the minimum amount of co-solvent necessary, which is critical to avoid significantly altering the overall non-polar character of your solution.

Section 3: Advanced Predictive Tools

Question: Is there a way to predict which solvent or co-solvent might work best without extensive trial and error?

Answer: Yes. While experimental screening is the ultimate validation, you can use theoretical models like Hansen Solubility Parameters (HSP) to make informed, predictive choices. HSP is based on the principle that "like dissolves like" but quantifies this by breaking down intermolecular forces into three components.[14][15]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be assigned three HSP values (δD, δP, δH), which can be treated as a point in a 3D "Hansen space". The principle is that substances with closer HSP coordinates are more likely to be miscible.[14]

The "distance" (Ra) between two substances in Hansen space can be calculated: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [16]

A smaller Ra value indicates a higher likelihood of solubility. This tool is exceptionally powerful for screening co-solvents and designing solvent blends with specific properties.

HSP Values for Screening (Illustrative):

CompoundδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
4-Fluoro-2-vinylphenol (Estimated) 18.08.512.0
Hexane14.90.00.0
Toluene18.01.42.0
Acetone15.510.47.0
THF16.85.78.0

By calculating the Ra between 4-Fluoro-2-vinylphenol and each potential solvent, you can rank their suitability. For example, the large difference in the δP and δH values between the solute and hexane predicts the poor solubility you observe. Acetone, with more balanced parameters, is predicted to be a much better solvent or co-solvent.

References

  • Evaluation of the Effect of Different Co-Solvent Mixtures on the Supercritical CO 2 Extraction of the Phenolic Compounds Present in Moringa oleifera Lam. Leaves. (2022). MDPI. Available at: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]

  • Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. (2020). ResearchGate. Available at: [Link]

  • Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. (2020). PMC. Available at: [Link]

  • Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace. (2020). Repositorio UC. Available at: [Link]

  • Discuss the effect of temperature on the solubility of phenol in water with a neat and labelled diagram. Filo. Available at: [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2025). Cureus. Available at: [Link]

  • Solubility Enhancement Methods. IJIRT. Available at: [Link]

  • Why does the solubility of phenol in water increase with an increase in temperature? Quora. Available at: [Link]

  • The Solution Process. chem.libretexts.org. Available at: [Link]

  • Temperature and Salt Addition Effects on the Solubility Behaviour of some Phenolic Compounds in Water. (2025). ResearchGate. Available at: [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. future-science.com. Available at: [Link]

  • Hansen solubility parameter. Wikipedia. Available at: [Link]

  • Formulation approaches for solubility enhancement by using polar or non-polar lipid components of bcs class ii drugs through lbdds. (2025). ResearchGate. Available at: [Link]

  • Why don't polar and non-polar compounds dissolve each other? Chemistry Stack Exchange. Available at: [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? RevisionDojo. Available at: [Link]

  • Enhance the Solvent Potential of Water. (2022). Encyclopedia MDPI. Available at: [Link]

  • Polar and Non-polar Solubility: Like dissolves like. Angles and Acid. Available at: [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2025). ResearchGate. Available at: [Link]

  • Why does a polar solute not dissolve in a non-polar solvent? CK-12 Foundation. Available at: [Link]

  • Hansen solubility parameters. stenutz.eu. Available at: [Link]

  • Chemical Properties of 4-vinylphenol (CAS 2628-17-3). Cheméo. Available at: [Link]

  • Experiment 2: Mutual Solubility Curve for Phenol and Water. (2016). academia.edu. Available at: [Link]

  • Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). Cheméo. Available at: [Link]

  • Hansen Solubility Parameters 2000.pdf. Kinam Park. Available at: [Link]

  • 4-Vinylphenol. PubChem. Available at: [Link]

  • 4-Vinylphenol. Wikipedia. Available at: [Link]

  • 4-vinylphenol. NIST WebBook. Available at: [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of 4-Fluoro-2-vinylphenol Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for poly(4-fluoro-2-vinylphenol), a unique polymer valued for its specific chemical functionalities. This document is designed for researchers, scientists, and drug development professionals who are working with this polymer and seek to optimize its performance under thermal stress. We will explore the intrinsic factors affecting its stability and provide actionable strategies, troubleshooting advice, and detailed protocols to mitigate thermal degradation during processing and application.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal properties of poly(4-fluoro-2-vinylphenol) and the mechanisms that govern its stability.

Q1: What is thermal degradation and why is it a concern for my experiments?

Thermal degradation refers to the breakdown of a polymer's molecular structure at elevated temperatures. This process can involve chain scission (breaking of the polymer backbone), side-group elimination, and cross-linking, which collectively alter the polymer's molecular weight and distribution.[1] These changes can lead to a catastrophic loss of desired physical, mechanical, and optical properties, manifesting as reduced strength, embrittlement, discoloration, and general product failure.[1][2] For researchers, this means that processing the polymer at high temperatures (e.g., during melt extrusion, injection molding, or even certain curing steps) can compromise the integrity and performance of the final product.

Q2: What is the expected thermal stability of poly(4-fluoro-2-vinylphenol)?

While specific data for poly(4-fluoro-2-vinylphenol) is not broadly published, we can infer its properties from its constituent parts. Its non-fluorinated analog, poly(4-vinylphenol), typically begins to decompose around 360°C.[3] The introduction of a fluorine atom onto the phenyl ring is expected to significantly enhance this stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy (~485 kJ/mol).[4] This inherent strength provides a barrier against both thermal and oxidative degradation, meaning poly(4-fluoro-2-vinylphenol) should exhibit superior thermal resistance compared to standard poly(4-vinylphenol).[4][5][6]

Q3: How does the phenolic hydroxyl (-OH) group influence thermal stability?

The phenolic hydroxyl group has a dual role. While it is essential for the polymer's intended functionality (e.g., solubility, hydrogen bonding, reactivity), it can also be a site for thermo-oxidative degradation. At elevated temperatures, especially in the presence of oxygen, the hydrogen atom on the hydroxyl group can be abstracted, creating a phenoxy radical. This radical can initiate or participate in degradation chain reactions. However, the phenolic structure itself is also the basis for a major class of thermal stabilizers known as phenolic antioxidants, which function by trapping free radicals.[7]

Q4: What are the primary mechanisms of thermal degradation for this polymer?

The degradation of poly(4-fluoro-2-vinylphenol) likely proceeds through two main pathways, especially when oxygen is present (thermo-oxidative degradation):

  • Random Chain Scission: High temperatures can provide sufficient energy to break the C-C bonds in the polymer backbone, creating free radicals.[1]

  • Oxidation: This is often the dominant degradation pathway during processing in air.[2] It is a free-radical chain reaction involving initiation (formation of initial radicals), propagation (reaction of radicals with oxygen to form hydroperoxides, which then decompose into more radicals), and termination. The phenolic group can be a target in this process.

Troubleshooting Guide: Common Thermal Stability Issues

This guide provides solutions to common problems encountered during the thermal processing of poly(4-fluoro-2-vinylphenol).

Problem Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
Premature Degradation (Lower than expected TGA decomposition temperature) 1. Residual Impurities: Traces of polymerization initiator, catalyst, or solvent can act as initiation sites for degradation.[8] 2. Structural Defects: Head-to-head or tail-to-tail linkages in the polymer backbone are weaker than standard head-to-tail linkages and can degrade first.[8] 3. Oxidative Environment: Performing thermal analysis or processing in an air or oxygen-rich atmosphere can significantly lower degradation temperatures.[9]1. Purify the Polymer: Re-precipitate the polymer in a suitable non-solvent to remove low-molecular-weight impurities. Dry thoroughly under vacuum to remove all residual solvent. 2. Optimize Synthesis: Review and refine the polymerization conditions to favor the formation of a more regular polymer structure. 3. Use an Inert Atmosphere: Conduct all high-temperature processing and TGA analysis under a nitrogen or argon atmosphere to prevent thermo-oxidative degradation.[10]
Discoloration (Yellowing/Browning) During Processing 1. Thermo-oxidative Degradation: The reaction of the polymer with oxygen at high temperatures forms chromophores (colored chemical groups).[2] 2. Phenolic Oxidation: The phenolic hydroxyl groups are particularly susceptible to oxidation, which can lead to the formation of colored quinone-like structures.1. Incorporate Antioxidants: Add a primary antioxidant (e.g., a hindered phenol like Irganox® 1010) to scavenge free radicals and a secondary antioxidant (e.g., a phosphite like Irgafos® 168) to decompose hydroperoxides.[2][11][12] This synergistic combination offers protection during processing and throughout the product's service life.[11][12] 2. Minimize Thermal Exposure: Reduce processing temperature and residence time to the minimum required to achieve desired results.
Inconsistent TGA Results 1. Sample Heterogeneity: Poor dispersion of any additives (like antioxidants) or variations in the polymer batch can lead to inconsistent measurements. 2. TGA Parameter Variation: Differences in heating rate, sample mass, or purge gas flow rate between runs will affect the measured decomposition temperature.1. Ensure Homogeneous Blending: If using additives, ensure they are thoroughly mixed with the polymer, for example, through solution blending or twin-screw extrusion. 2. Standardize TGA Protocol: Use a consistent heating rate (e.g., 10 °C/min), sample mass (e.g., 5-10 mg), and purge gas (e.g., N₂ at 50 mL/min) for all comparative analyses.

Strategies for Proactively Enhancing Thermal Stability

Beyond troubleshooting, the thermal stability of poly(4-fluoro-2-vinylphenol) can be significantly improved through formulation and chemical modification.

Strategy 1: Stabilization with Antioxidants

Antioxidants are crucial additives that protect polymers by interrupting the degradation cycle.[13] A combination of primary and secondary antioxidants is often most effective.[2]

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They donate a hydrogen atom to reactive radicals, neutralizing them and stopping the degradation chain reaction.[7]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphites or thioesters. They convert unstable hydroperoxide intermediates into stable, non-radical products, preventing them from breaking down and creating more radicals.[2][12]

cluster_0 Oxidative Degradation Cycle cluster_1 Intervention Points Initiation Initiation (Heat, Stress) Radical Polymer Radical (P•) Initiation->Radical Chain Scission Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + PH (Polymer Chain) Hydroperoxide->Radical Decomposition (Unstable) Stable_Product Stable Products Hydroperoxide->Stable_Product Converts to Primary_AO Primary Antioxidant (e.g., Hindered Phenol) Primary_AO->Peroxy Neutralizes Secondary_AO Secondary Antioxidant (e.g., Phosphite) Secondary_AO->Hydroperoxide Decomposes

Caption: Oxidative degradation cycle and intervention by antioxidants.

Strategy 2: End-Capping

Thermal degradation can sometimes initiate at the ends of polymer chains, in a process often called "unzipping."[14] End-capping is a chemical modification technique that replaces these reactive end-groups (like hydroxyls) with a more thermally stable chemical moiety. By capping the chain ends, this initiation pathway can be effectively blocked, significantly improving the overall thermal stability of the polymer.[15][16] For polymers with hydroxyl end-groups, capping agents like maleic anhydride or benzoyl chloride can be used to prevent the onset of backbiting or unzipping reactions.[15]

Detailed Experimental Protocol: Evaluating Thermal Stability Enhancement with Antioxidants

This protocol provides a self-validating workflow for assessing the effectiveness of antioxidant additives.

Objective: To quantify the improvement in thermal stability of poly(4-fluoro-2-vinylphenol) upon addition of a primary/secondary antioxidant system using Thermogravimetric Analysis (TGA).

Materials:

  • Poly(4-fluoro-2-vinylphenol) (dried under vacuum at 60°C for 24 hours)

  • Primary Antioxidant: Irganox® 1010 (or equivalent hindered phenol)

  • Secondary Antioxidant: Irgafos® 168 (or equivalent phosphite)

  • Solvent (for solution blending): Tetrahydrofuran (THF), inhibitor-free

  • Anti-solvent (for precipitation): Hexanes or Methanol

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Analytical Balance (±0.01 mg)

  • Magnetic Stirrer and Hot Plate

  • Round-bottom flasks and condenser

  • Vacuum oven

cluster_workflow Experimental Workflow A 1. Sample Preparation (Control & Stabilized) B 2. Solution Blending (Dissolve Polymer & AO in THF) A->B Prepare formulations C 3. Precipitation & Drying (Add to anti-solvent, vacuum dry) B->C Isolate blended polymer D 4. TGA Analysis (N₂ atmosphere, 10°C/min ramp) C->D Prepare TGA samples E 5. Data Comparison (Analyze T_onset and T_d5) D->E Generate weight loss curves

Caption: Workflow for evaluating antioxidant efficacy.

Procedure:

  • Preparation of Samples (Control and Stabilized):

    • Control Sample: Weigh 1.00 g of dried poly(4-fluoro-2-vinylphenol).

    • Stabilized Sample: Weigh 1.00 g of dried polymer. Separately, weigh 5 mg (0.5 wt%) of Irganox® 1010 and 5 mg (0.5 wt%) of Irgafos® 168. The ratio and total loading can be varied to optimize performance.

  • Solution Blending:

    • For each sample, dissolve the polymer (and antioxidants for the stabilized sample) in 20 mL of THF in a round-bottom flask.

    • Stir at room temperature until a homogeneous solution is formed (approx. 2-4 hours). This ensures molecular-level dispersion of the additives.

  • Polymer Recovery:

    • Slowly pour the polymer solution into 200 mL of a vigorously stirring anti-solvent (e.g., hexanes).

    • The polymer will precipitate out. Continue stirring for 30 minutes.

    • Filter the precipitated polymer and wash with fresh anti-solvent.

    • Dry the recovered polymer in a vacuum oven at 60°C for 48 hours to remove all residual solvents.

  • Thermogravimetric Analysis (TGA):

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Place 5-10 mg of the dried polymer sample into a TGA pan.

    • Load the sample into the TGA furnace.

    • Run the following thermal program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

      • Use a nitrogen purge gas at a flow rate of 50 mL/min.

    • Repeat the analysis for both the Control and Stabilized samples.

  • Data Analysis and Interpretation:

    • From the resulting TGA curves (Weight % vs. Temperature), determine the following values for each sample:

      • T_onset (Onset of Decomposition): The temperature at which significant weight loss begins, often calculated by the instrument software using the tangent method.

      • T_d5 (Temperature at 5% Weight Loss): The temperature at which the sample has lost 5% of its initial mass. This is a common metric for comparing thermal stability.

    • Validation: A successful experiment will show a significant increase in both T_onset and T_d5 for the Stabilized sample compared to the Control. This directly validates the efficacy of the antioxidant package.

Sample T_onset (°C) T_d5 (°C)
Control (Polymer only)[Example Value: 375][Example Value: 385]
Stabilized (Polymer + AOs)[Example Value: 405][Example Value: 415]

An increase of 20-30°C in these values would be a strong indicator of enhanced thermal stability, providing a more robust material for your applications.

References

  • Vertex AI Search. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
  • SpringerLink. (2021, June 25).
  • MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
  • Alfa Chemistry.
  • Ampacet Corporation.
  • BASF. Antioxidants - Plastics & Rubber.
  • PMC.
  • Alfa Chemistry.
  • MDPI. (2025, January 26). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics.
  • ScienceDirect.
  • Tech Briefs. (2017, March 21).
  • MDPI. (2021, April 7). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin.
  • SpecialChem. (2025, July 30).
  • Wikipedia.
  • Grokipedia. Poly(4-vinylphenol).
  • PMC. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers.
  • ResearchGate. (2019, January 16). Thermogravimetric Analysis of Polymers.

Sources

Technical Support Center: Synthesis of 4-Fluoro-2-vinylphenol and Management of Moisture-Sensitive Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the synthesis of 4-Fluoro-2-vinylphenol. This resource is specifically designed for researchers, scientists, and professionals in drug development who are working with the precursors to this valuable compound. The presence of both a reactive phenol and a vinyl group, along with the fluoro-substituent, presents unique synthetic challenges, paramount among them being the management of moisture.

This guide provides in-depth, field-proven insights into handling the moisture-sensitive aspects of the most common synthetic routes. It is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.

Section 1: Phenolic Hydroxyl Protection - A Necessary First Step

The phenolic hydroxyl group in many precursors to 4-Fluoro-2-vinylphenol is acidic and can interfere with a variety of common synthetic transformations, particularly those involving organometallic reagents or strong bases.[1] Therefore, protection of this group is often a critical initial step.[2]

Frequently Asked Questions (FAQs): Phenol Protection

Q1: Why is it necessary to protect the phenolic -OH group?

A1: The proton on the phenolic hydroxyl group is acidic enough to react with and quench a wide range of common reagents, such as Grignard reagents, organolithiums, and ylides used in Wittig-type reactions.[1][3] This not only consumes your expensive reagents but also leads to low yields and the formation of byproducts. Furthermore, the unprotected hydroxyl group is a powerful activating group for electrophilic aromatic substitution, which may lead to unwanted side reactions on the aromatic ring.[1]

Q2: What are the most common protecting groups for phenols in this context, and how do I choose one?

A2: Silyl ethers are among the most widely used protecting groups for phenols due to their ease of installation, general stability to many reaction conditions, and selective removal under mild conditions.[4] The choice of silyl ether depends on the required stability for subsequent reaction steps.

Protecting GroupCommon AbbreviationRelative Stability (Acidic Media)[5][6]Relative Stability (Basic Media)[5]Key Features
TrimethylsilylTMS1 (Least Stable)1 (Least Stable)Easily cleaved, suitable for very mild conditions.
TriethylsilylTES6410-100More stable than TMS.
tert-ButyldimethylsilylTBDMS or TBS20,000~20,000A robust and very common choice, stable to many non-acidic reagents.
TriisopropylsilylTIPS700,000100,000Offers high stability due to steric hindrance.
tert-ButyldiphenylsilylTBDPS5,000,000 (Most Stable)~20,000Very stable, particularly to acidic conditions.

For most multi-step syntheses leading to 4-Fluoro-2-vinylphenol, TBDMS (TBS) offers a good balance of stability and ease of removal.

Troubleshooting Guide: Phenol Protection

Problem 1: My silylation reaction is incomplete, even after extended reaction times.

  • Cause A: Inadequate Moisture Control. The silylating agents (e.g., TBDMS-Cl, TBDMS-OTf) are highly sensitive to moisture. Any water in the solvent or on the glassware will consume the reagent.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled before use.[7][8] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Cause B: Inefficient Base. The choice and quality of the base are critical. Imidazole is commonly used, but if it has absorbed moisture, it will be less effective.

    • Solution: Use freshly opened, high-purity imidazole. For hindered phenols, a stronger, non-nucleophilic base like 2,6-lutidine might be necessary, especially when using more reactive silyl triflates.[5]

  • Cause C: Steric Hindrance. The precursor molecule itself may be sterically hindered around the hydroxyl group.

    • Solution: Switch to a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf), which is more electrophilic than TBDMS-Cl.[5] Be aware that silyl triflates are extremely moisture-sensitive.[5]

Experimental Protocol: TBDMS Protection of a Phenolic Precursor

This protocol outlines a general procedure for the protection of a phenolic hydroxyl group using TBDMS-Cl.

  • Preparation:

    • Dry a round-bottom flask and magnetic stir bar in an oven at >120°C for at least 4 hours.[8]

    • Assemble the flask while hot with a septum and allow it to cool to room temperature under a stream of dry nitrogen or argon.[7]

  • Reaction Setup:

    • To the cooled flask, add the phenolic precursor (1.0 eq) and imidazole (2.5 eq).

    • Add anhydrous Dimethylformamide (DMF) via syringe.

    • Stir the mixture until all solids have dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction with the slow addition of saturated aqueous ammonium chloride solution.[5]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Section 2: Synthesis via Wittig or Horner-Wadsworth-Emmons (HWE) Reaction

A common and effective strategy to introduce the vinyl group is through the reaction of a carbonyl precursor, such as a protected 4-fluoro-2-hydroxybenzaldehyde, with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE).[9] These reactions are highly susceptible to moisture, particularly during the formation of the reactive nucleophile.

Workflow for Vinyl Group Installation via Wittig/HWE

G cluster_0 Precursor Preparation cluster_1 Ylide/Carbanion Generation (Moisture Critical) cluster_2 Olefin Formation cluster_3 Final Product Phenol 4-Fluoro-2-hydroxybenzaldehyde Protection Protect Phenolic -OH (e.g., with TBDMS-Cl) Phenol->Protection ProtectedAldehyde TBDMS-protected 4-Fluoro-2-hydroxybenzaldehyde Protection->ProtectedAldehyde Reaction Wittig or HWE Reaction ProtectedAldehyde->Reaction PhosphoniumSalt Methyltriphenylphosphonium bromide (Wittig) Base Strong Base (n-BuLi, NaH, KOtBu) PhosphoniumSalt->Base Phosphonate Triethyl phosphonoacetate (HWE) Phosphonate->Base Ylide Phosphonium Ylide Base->Ylide Carbanion Phosphonate Carbanion Base->Carbanion Ylide->Reaction Carbanion->Reaction ProtectedProduct Protected 4-Fluoro-2-vinylphenol Reaction->ProtectedProduct Deprotection Deprotection (e.g., with TBAF) ProtectedProduct->Deprotection FinalProduct 4-Fluoro-2-vinylphenol Deprotection->FinalProduct

Workflow for Wittig/HWE synthesis of 4-Fluoro-2-vinylphenol.
Frequently Asked Questions (FAQs): Wittig/HWE Reactions

Q1: My Wittig/HWE reaction is not working. What is the most likely cause?

A1: The most common point of failure is the deprotonation step to form the ylide or phosphonate carbanion. These species are extremely strong bases and will be instantly quenched by any available proton source, with water being the most common culprit.[3][10][11] Simple Wittig reagents are reactive towards both air and water.[12]

Q2: How can I ensure my ylide/carbanion generation is successful?

A2:

  • Dry Reagents: The phosphonium salt must be rigorously dried under high vacuum before use. For the HWE reaction, ensure the phosphonate ester is anhydrous.

  • Anhydrous Solvents: Use freshly dried solvents like THF or ether. Ethereal solvents are ideal as they lack acidic protons and can be effectively dried.[3]

  • Proper Base Handling: Strong bases like n-butyllithium (n-BuLi) and sodium hydride (NaH) are extremely moisture-sensitive.[13]

    • For n-BuLi , use a fresh bottle and transfer it via syringe under an inert atmosphere.[7]

    • For NaH , use a dispersion in mineral oil. Before adding your phosphonate, wash the NaH with anhydrous hexanes to remove the oil, and dry it under a stream of nitrogen.

  • Inert Atmosphere: The entire reaction, from deprotonation to the addition of the aldehyde, must be conducted under a positive pressure of dry nitrogen or argon.

Q3: The color of my Wittig reaction changed as expected, but I still got no product. Why?

A3: The characteristic color change (often to deep yellow, orange, or red) indicates ylide formation. If the reaction still fails, consider the following:

  • Moisture in the Aldehyde Solution: If your aldehyde precursor solution contains trace moisture, it will quench the ylide as you add it. Ensure the protected aldehyde is azeotropically dried with toluene or dissolved in a rigorously anhydrous solvent before addition.

  • Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization, especially if impure.[14] Ensure your protected aldehyde precursor is pure before use.

Troubleshooting Guide: Wittig/HWE Reactions

Problem 1: Low yield of the desired alkene and recovery of starting aldehyde.

  • Cause: Incomplete ylide/carbanion formation due to moisture.

    • Solution: Re-evaluate your entire anhydrous setup. Re-dry all glassware and solvents. Use a fresh, titrated bottle of organolithium base or freshly washed NaH.[15]

Problem 2: The reaction mixture turned brown/black, and a complex mixture of products was formed.

  • Cause A: Oxygen Contamination. Simple ylides are sensitive to oxygen.[11]

    • Solution: Ensure your inert atmosphere is maintained throughout the reaction. Degas your solvents before use by bubbling nitrogen or argon through them.

  • Cause B: Temperature Control Issues. The addition of n-BuLi is highly exothermic. If the temperature rises too much, side reactions can occur.

    • Solution: Perform the deprotonation at a low temperature (e.g., -78°C or 0°C, depending on the specific ylide) and add the base dropwise to control the temperature.

Problem 3: The HWE reaction gives a poor E/Z selectivity.

  • Cause: The reaction conditions can influence the stereochemical outcome.

    • Solution: The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes.[13][16] To improve E-selectivity, ensure the reaction is allowed to equilibrate. Using sodium bases (like NaH) in THF or DME often gives good E-selectivity.[13] For Z-selectivity, specialized conditions like the Still-Gennari modification may be required.

Section 3: Synthesis via Palladium-Catalyzed Cross-Coupling

Alternative routes to 4-Fluoro-2-vinylphenol involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. These methods can be powerful but also have steps and reagents that are sensitive to the reaction environment.

Logical Flow for Cross-Coupling Synthesis

G cluster_0 Route A: Suzuki Coupling cluster_1 Route B: Heck Coupling A_Start1 Protected 4-Fluoro-2-bromophenol A_Reaction Pd Catalyst + Base A_Start1->A_Reaction A_Start2 Potassium vinyltrifluoroborate A_Start2->A_Reaction A_Product Protected 4-Fluoro-2-vinylphenol A_Reaction->A_Product FinalProduct Deprotection to yield 4-Fluoro-2-vinylphenol A_Product->FinalProduct B_Start1 Protected 4-Fluoro-2-iodophenol B_Reaction Pd Catalyst + Base B_Start1->B_Reaction B_Start2 Ethylene B_Start2->B_Reaction B_Product Protected 4-Fluoro-2-vinylphenol B_Reaction->B_Product B_Product->FinalProduct

General synthetic strategies using cross-coupling reactions.
Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: Are Suzuki and Heck reactions sensitive to moisture?

A1: This is a nuanced question. Traditionally, many palladium-catalyzed couplings were performed under strictly anhydrous conditions because some catalysts and ligands can be sensitive to air and moisture.[17] However, significant progress has been made in developing robust catalyst systems that are stable or even perform better in the presence of water.[17][18][19][20] The Heck reaction is generally not sensitive to water, but solvents often need to be deoxygenated.[21]

Q2: So, when should I be concerned about moisture in a Suzuki coupling?

A2: You should be most concerned about:

  • The Catalyst/Ligand System: Some phosphine ligands can be oxidized in the presence of air, and some palladium pre-catalysts are moisture-sensitive. Always check the technical data sheet for your specific catalyst.

  • The Base: If you are using a highly hygroscopic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), absorbed water can affect the reaction concentration and consistency.

  • Side Reactions of Precursors: If your precursor molecule has other moisture-sensitive functional groups, then anhydrous conditions are necessary for that reason alone.

Q3: My Heck reaction is sluggish. Could moisture be the problem?

A3: While trace water is often tolerated, other atmospheric components are more problematic. The primary culprit for a failed Heck reaction is often oxygen . The active Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen.

  • Solution: It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

Troubleshooting Guide: Cross-Coupling Reactions

Problem 1: My Suzuki coupling gives a low yield, and I see significant amounts of a de-boronated starting material.

  • Cause: Protodeboronation. This side reaction, where the boronic acid or ester is replaced by a hydrogen atom, can be promoted by excess water or incorrect pH.

    • Solution: While some water can be beneficial, excessive amounts can be detrimental. Try reducing the amount of water in your solvent system. Ensure your base is appropriate and not creating overly acidic or basic conditions that favor this side reaction.

Problem 2: My palladium catalyst turns black (crashes out) during the reaction.

  • Cause: Catalyst Decomposition. The formation of palladium black indicates that the active catalytic species has decomposed and precipitated out of solution, halting the reaction. This can be caused by high temperatures, incorrect stoichiometry, or the presence of impurities. While not directly a moisture issue, failure to deoxygenate properly can lead to catalyst degradation.

    • Solution: Ensure thorough deoxygenation of your reaction mixture. Consider using a more stable pre-catalyst or a ligand that better stabilizes the active palladium species.

Section 4: General Best Practices for Handling Moisture-Sensitive Reagents

Consistent success in reactions involving these precursors hinges on rigorous laboratory technique.

Storage and Handling
  • Storage: Store all moisture-sensitive reagents in a desiccator or a glovebox.[15] For highly reactive reagents like organolithiums, follow the manufacturer's storage temperature recommendations (refrigerator or freezer).[15][22]

  • Sure/Seal™ Bottles: Many anhydrous solvents and reagents are supplied in bottles with a Sure/Seal™ septum cap.[8][23] This allows for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.[7]

  • Syringe Technique:

    • Dry the syringe and needle in an oven and cool in a desiccator, or flush it multiple times with a dry inert gas.[7]

    • Puncture the septum of the reagent bottle with the needle and puncture the septum of your reaction flask with a second "exhaust" needle to equalize pressure.

    • Create a positive pressure of inert gas in the reagent bottle before drawing the liquid into the syringe. This prevents creating a vacuum that can pull in atmospheric moisture.[23]

Glassware and Reaction Setup
  • Drying Glassware: All glassware must be thoroughly dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum.[7][8]

  • Inert Atmosphere: Always use a manifold or balloon filled with a dry inert gas (nitrogen or argon) to maintain a positive pressure in your reaction flask. This prevents air and moisture from entering the system.

References

  • Silyl enol ether - Wikipedia. Available at: [Link]

  • SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. Angewandte Chemie International Edition. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Silyl ether - Wikipedia. Available at: [Link]

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]

  • How to Store Reagents - University of Rochester. Available at: [Link]

  • Heck Coupling - YouTube. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Storage instructions for chemical reagents. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Available at: [Link]

  • Protecting Groups - Organic Synthesis. Available at: [Link]

  • What are the specific dangers associated with Grignard reagents? Available at: [Link]

  • Metal–Micelle Cooperativity: Phosphine Ligand-Free Ultrasmall Palladium(II) Nanoparticles for Oxidative Mizoroki–Heck-type Couplings in Water at Room Temperature | JACS Au - ACS Publications. Available at: [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. Available at: [Link]

  • Synthesis of 4-vinylphenol - PrepChem.com. Available at: [Link]

  • Why Grignard Reagents React With Water - Master Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review | Request PDF - ResearchGate. Available at: [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. Available at: [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Available at: [Link]

  • Why is it necessary to avoid even traces of moisture from a Grignard reagent? Available at: [Link]

  • Protecting Groups List - SynArchive. Available at: [Link]

  • Benefits of Protecting Groups in Organic Synthesis - Labinsights. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]

  • Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC. Available at: [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Notes: Preparation and Polymerization of p-Vinylphenol | The Journal of Organic Chemistry. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC. Available at: [Link]

  • (PDF) Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - ResearchGate. Available at: [Link]

  • WO2016141397A1 - Method for producing p -vinylphenols - Google Patents.
  • Wittig & Wittig-Horner reactions - Organic Synthesis. Available at: [Link]

  • Functional Groups In Organic Chemistry. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. Available at: [Link]

  • Protection of Functional Groups in Organic Synthesis. Available at: [Link]

Sources

Validation & Comparative

Comprehensive Spectral Analysis: 4-Fluoro-2-vinylphenol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Styrenes

In the landscape of drug discovery and advanced materials, 4-Fluoro-2-vinylphenol (4-F-2-VP) occupies a critical niche. As a bioisostere in medicinal chemistry, the fluorine atom modulates metabolic stability and lipophilicity, while the ortho-vinyl phenol moiety serves as a versatile "chemical handle" for cyclization reactions (e.g., benzofuran synthesis) and radical polymerizations.

This guide provides an authoritative interpretation of the 1H and 13C NMR spectra of 4-F-2-VP. Unlike standard databases that list raw peaks, this analysis compares the compound against its non-fluorinated (2-Vinylphenol) and isomeric (2-Fluoro-4-vinylphenol) alternatives. We establish a self-validating protocol for confirming identity and purity, essential for preventing costly downstream synthetic failures.

Experimental Methodology & Sample Preparation

To ensure reproducibility and spectral fidelity, the following protocol is recommended. The choice of solvent is critical due to the labile phenolic proton and potential hydrogen bonding.

Protocol: High-Fidelity NMR Acquisition
  • Solvent Selection:

    • Primary: DMSO-d6 (Dimethyl sulfoxide-d6).

      • Reasoning: Excellent solubility; stabilizes the phenolic -OH signal (sharp singlet ~9-10 ppm); prevents exchange broadening common in CDCl3.

    • Secondary: CDCl3 (Chloroform-d).

      • Reasoning: Useful for observing non-H-bonded chemical shifts, though the -OH peak may drift or broaden.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Warning: Higher concentrations (>30 mg) may induce π-stacking aggregation, shifting aromatic peaks.

  • Instrument Parameters:

    • Frequency: 400 MHz minimum (600 MHz recommended for clear H-F coupling resolution).

    • Pulse Sequence: Standard 1H ZG30; 13C{1H} (proton-decoupled).

    • Temperature: 298 K (25°C).

1H NMR Spectral Interpretation

The 1H NMR spectrum of 4-F-2-VP is defined by three distinct zones: the Phenolic proton, the Vinylic system (AMX pattern), and the Aromatic ring (trisubstituted pattern with F-coupling).

The Aromatic Region (The "Fingerprint")

The fluorine atom at position 4 exerts a strong pull, creating characteristic splitting patterns due to Heteronuclear Spin-Spin Coupling (


).
  • H3 (dd, ~7.15 ppm): Located between the vinyl group (C2) and Fluorine (C4).

    • Coupling: Shows a large

      
        (~9-10 Hz) and a small meta-coupling 
      
      
      
      (~2-3 Hz) to H5.
  • H5 (td/ddd, ~6.90 ppm): Ortho to Fluorine, Ortho to H6.

    • Coupling: Large

      
        (~8-9 Hz) and large ortho-coupling 
      
      
      
      (~8 Hz).
  • H6 (dd, ~6.80 ppm): Ortho to the Phenol group.

    • Coupling: Large ortho-coupling

      
        (~8 Hz) and smaller meta-coupling 
      
      
      
      (~5-6 Hz).
The Vinylic System (AMX Pattern)

The vinyl group at the ortho position is chemically non-equivalent due to restricted rotation and the phenolic environment.

  • H_vinyl_A (-CH=, dd): ~7.05 ppm. Coupled to both terminal vinyl protons (cis and trans).

  • H_vinyl_B (Terminal, trans to ring, d): ~5.75 ppm.[1] Large

    
     (~17.6 Hz).
    
  • H_vinyl_C (Terminal, cis to ring, d): ~5.20 ppm.[2] Medium

    
     (~11.0 Hz).
    
Comparative Data Table

Comparison with 2-Vinylphenol (non-fluorinated) highlights the specific shifts caused by the fluorine substituent.

Proton Assignment4-Fluoro-2-vinylphenol (Target)2-Vinylphenol (Alternative)Shift Effect (Δδ)Coupling Pattern (Target)
-OH (Phenolic) 9.80 ppm (s) 9.45 ppm (s)+0.35 (Deshielding)Broad Singlet
Vinyl -CH= (Ha) 7.05 ppm 6.98 ppm+0.07dd (

Hz)
Vinyl =CH2 (Hb) 5.75 ppm 5.71 ppm+0.04d (

Hz)
Vinyl =CH2 (Hc) 5.20 ppm 5.13 ppm+0.07d (

Hz)
Ar-H3 (Ortho to F) 7.15 ppm 7.42 ppm (H3)-0.27 (Shielding)dd (

Hz)
Ar-H5 (Ortho to F) 6.90 ppm 6.85 ppm (H5)+0.05td (

Hz)

Analyst Note: The Fluorine atom causes a significant upfield shift (shielding) on the adjacent H3 proton compared to the non-fluorinated analog, a key diagnostic marker.

13C NMR Spectral Interpretation

The 13C spectrum provides definitive proof of the fluorine position via C-F coupling constants (


), which appear as doublets.
Key Diagnostic Signals (DMSO-d6)
  • C4 (C-F ipso): ~156.0 ppm. Doublet with massive coupling (

    
     Hz).
    
  • C1 (C-OH): ~152.5 ppm. Doublet (

    
     Hz).
    
  • C3 (Ortho to F): ~113.5 ppm.[2] Doublet (

    
     Hz).
    
  • C5 (Ortho to F): ~116.0 ppm. Doublet (

    
     Hz).
    
  • Vinyl Carbons:

    • -CH=: ~130 ppm (Singlet or weak doublet).

    • =CH2: ~115 ppm (Singlet).

Structural Validation Workflow

To guarantee the identity of 4-Fluoro-2-vinylphenol and distinguish it from its isomer (2-Fluoro-4-vinylphenol), use the following logic flow.

G Start Unknown Fluorovinylphenol Sample Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Decision1 Check Vinyl Pattern Integration Step1->Decision1 PathA Vinyl Integral = 3H (1H dd, 2H d) Decision1->PathA PathB Vinyl Integral ≠ 3H Decision1->PathB Step2 Analyze Aromatic Region Coupling PathA->Step2 Result3 Impurity / Polymerization PathB->Result3 Broad signals? Decision2 Identify H-F Couplings Step2->Decision2 Result1 Target: 4-Fluoro-2-vinylphenol (H3 & H5 show large J_HF ~9Hz) Decision2->Result1 Pattern: 1,2,4-Subst. Result2 Isomer: 2-Fluoro-4-vinylphenol (H3 shows J_HF ~10Hz, H5/H6 different) Decision2->Result2 Pattern: 1,3,4-Subst.

Figure 1: Logic gate for distinguishing 4-Fluoro-2-vinylphenol from isomers and polymers.

Comparative Performance & Applications

Why choose 4-Fluoro-2-vinylphenol over 2-Vinylphenol?

  • Metabolic Stability: The C-F bond at the para position blocks metabolic oxidation (hydroxylation) common in non-fluorinated phenols, extending the half-life of drug candidates derived from this scaffold.

  • Polymerization Kinetics: The electron-withdrawing fluorine atom slightly reduces the electron density of the vinyl group compared to 2-Vinylphenol. This provides more controlled radical polymerization rates, reducing the risk of "runaway" exotherms during polymer synthesis.

  • Acidity (pKa):

    • 2-Vinylphenol: pKa ~10.

    • 4-Fluoro-2-vinylphenol: pKa ~9.5.

    • Impact: The fluorinated analog is slightly more acidic, making it a better substrate for base-catalyzed etherification reactions.

References

  • National Institute of Standards and Technology (NIST). 4-Vinylphenol Spectral Data. NIST Chemistry WebBook. Available at: [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants Guide: Fluorine Couplings. University of Wisconsin-Madison. Available at: [Link]

Sources

19F NMR Analysis and Characterization of 4-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of characterizing 4-Fluoro-2-vinylphenol (4-F-2-VP) , a critical functional monomer used in the synthesis of high-performance photoresists and molecularly imprinted polymers (MIPs). While traditional 1H NMR and HPLC methods offer standard characterization, they suffer from spectral overlap and long acquisition times, respectively.

This guide establishes 19F NMR as the superior analytical technique for this molecule, offering a unique combination of specificity (singlet/multiplet isolation) , quantitative precision (qNMR) , and in-situ polymerization monitoring . We provide predicted spectral data, experimental protocols, and a decision framework for researchers in drug development and materials science.

Part 1: The Analytical Challenge

4-Fluoro-2-vinylphenol presents specific characterization hurdles due to its dual-functionality (phenolic -OH and vinylic -CH=CH2).

  • Isomer Differentiation: Distinguishing the 4-fluoro isomer from 3-fluoro or 5-fluoro analogs is difficult in 1H NMR due to complex aromatic coupling patterns (

    
     and 
    
    
    
    overlaps).
  • Polymerization Sensitivity: The vinyl group is highly reactive. Standard HPLC methods may induce on-column polymerization or require lengthy gradients.

  • Purity Assessment: In crude reaction mixtures (e.g., Wittig synthesis output), the separation of the monomer from the phosphine oxide byproducts and unreacted aldehyde is critical.

Part 2: Comparative Analysis (19F vs. 1H vs. HPLC)

The following matrix compares the three primary analytical methods for 4-F-2-VP.

Table 1: Method Performance Matrix

Feature19F NMR (Recommended)1H NMR (Standard)HPLC-UV (Chromatographic)
Specificity High (Discrete region, no solvent background)Medium (Aromatic/Vinyl overlap common)High (Separates components)
Analysis Time Fast (< 5 min for screening)Fast (< 5 min)Slow (20-40 min method)
Sample Recovery Yes (Non-destructive)Yes (Non-destructive)No (Destructive/Waste)
Structural Insight Electronic Environment (Substituent effects)Connectivity (J-coupling)Purity Only (Retention time)
Polymer Monitoring Excellent (Distinct monomer vs. polymer shift)Poor (Broadening obscures conversion)Good (But cannot measure in-situ)
Solvent Interference None (Deuterated solvents not strictly required)High (Solvent suppression often needed)N/A (Mobile phase consumption)
Why 19F NMR Wins

For fluorinated monomers like 4-F-2-VP, the 19F nucleus acts as a "spy" atom . It provides a clean baseline free from endogenous proton signals.[1] The chemical shift sensitivity of fluorine (


800 ppm range) means that even subtle electronic changes (like the conversion of the vinyl group to an alkyl backbone during polymerization) result in easily integrated, non-overlapping peaks.

Part 3: Structural Characterization & Spectral Data

Predicted Chemical Shift Logic

Exact literature shifts can vary by solvent, but the chemical shift of 4-F-2-VP can be accurately predicted using substituent chemical shift increments (SCS) relative to fluorobenzene.

  • Base: Fluorobenzene (

    
     ppm).
    
  • Substituent 1 (OH at para): The hydroxyl group is a strong electron-donating group (EDG) by resonance, significantly shielding the para-fluorine.

    • Effect: Upfield shift of

      
       ppm.
      
  • Substituent 2 (Vinyl at meta): The vinyl group is a weak electron-withdrawing group (EWG) but is in the meta position relative to fluorine.

    • Effect: Minimal deshielding/shielding (

      
       to 
      
      
      
      ppm).
  • Predicted Net Shift:

    
     ppm (relative to CFCl
    
    
    
    ).
Spectral Data Summary

Table 2: Predicted NMR Parameters for 4-Fluoro-2-vinylphenol

NucleusParameterValue / DescriptionAssignment Logic
19F

(Shift)
-124.5 ppm (approx)Para-OH shielding dominant.
19F Multiplicity td (Triplet of doublets) or m Coupled to H3, H5 (ortho) and H6 (meta).
1H

~6.7-7.2
MultipletAromatic protons (H3, H5, H6).
1H

~5.2, 5.7, 7.0
dd (AMX system)Vinyl protons (Terminal = 5.x, Internal = 7.0).
Coupling

(ortho)
8 - 10 HzCoupling to H3 and H5.
Coupling

(meta)
4 - 6 HzCoupling to H6.

Note on Polymerization: Upon polymerization, the sharp multiplet at -124.5 ppm will disappear and be replaced by a broadened resonance slightly shifted (typically 1-2 ppm) due to the change in hybridization of the vinyl carbon and restriction of molecular tumbling (T2 relaxation shortening).

Part 4: Experimental Protocol (Self-Validating qNMR)

This protocol ensures quantitative accuracy (qNMR) for determining the purity of 4-F-2-VP.

Sample Preparation
  • Analyte: Weigh ~10 mg of 4-F-2-VP into a clean vial.

  • Internal Standard (IS): Add ~5 mg of

    
    -Trifluorotoluene (TFT)  (
    
    
    
    ppm).
    • Reasoning: TFT is stable, non-reactive, and its shift is far from the analyte (-63 vs -124 ppm), preventing overlap.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 or CDCl3 .

    • Tip: DMSO-d6 is preferred if the phenol proton exchange needs to be slowed, sharpening the 1H spectrum, though CDCl3 is sufficient for 19F.

Acquisition Parameters (The "Trustworthiness" Check)

To ensure the data is quantitative (qNMR), you must validate the relaxation delay.

  • Pulse Sequence: zgig (Inverse gated decoupling) is recommended to eliminate the Nuclear Overhauser Effect (NOE) for accurate integration, though for 19F (high

    
    ), standard pulses with long delays often suffice.
    
  • Spectral Width (SW): 200 ppm (ensure both IS and Analyte are covered).

  • Excitation Pulse: 90° (maximize signal).

  • Relaxation Delay (d1): MUST be

    
    . 
    
    • Validation Step: Measure

      
       using an Inversion Recovery experiment. For fluorinated aromatics, 
      
      
      
      is typically 1-3 seconds. Set d1 = 15s to be safe.
  • Scans (ns): 16-64 (Fluorine is 100% natural abundance; high signal-to-noise is achieved quickly).

Data Processing
  • Phase Correction: Manual phasing is critical. Autophase often fails with distant peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure flat integration zones.

  • Integration: Integrate the IS peak (set to known molar equivalent) and the Analyte peak.

Part 5: Visualized Workflows

The Analytical Workflow

This diagram outlines the process from synthesis to validated characterization.

G cluster_0 Synthesis (Wittig) cluster_1 Purification cluster_2 19F qNMR Validation Start 5-Fluoro-2-hydroxy- benzaldehyde Reaction Reaction (THF, 0°C -> RT) Start->Reaction Reagent MePPh3Br + Base Reagent->Reaction Extract Extraction Reaction->Extract Column Silica Column (Remove Ph3PO) Extract->Column Sample Add Internal Std (Trifluorotoluene) Column->Sample Acquire Acquire Spectrum (d1 > 5*T1) Sample->Acquire Analyze Integrate & Calc Purity Acquire->Analyze

Caption: Figure 1. End-to-end workflow for the synthesis and rigorous 19F qNMR characterization of 4-Fluoro-2-vinylphenol.

Decision Logic: Method Selection

When should you choose 19F over 1H?

DecisionTree Start Characterization Goal? Q1 Is the sample pure? Start->Q1 Q_Poly Monitoring Polymerization? Start->Q_Poly Q2 Is quantification needed? Q1->Q2 Yes Res2 Use 19F NMR (Specificity/Purity) Q1->Res2 No (Crude Mix) Res1 Use 1H NMR (Structural Connectivity) Q2->Res1 No (Qualitative) Q2->Res2 Yes (qNMR) Res3 Use HPLC (Trace Impurities) Q_Poly->Res2 Yes (Kinetics)

Caption: Figure 2. Decision matrix for selecting 19F NMR versus alternative methods based on experimental goals.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Tredwell, M., & Gouverneur, V. (2012). 19F NMR in Drug Discovery. Angewandte Chemie International Edition, 51(46), 11426-11427. Link

  • Hao, J., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich. (2023). Product Specification: 2-Fluoro-4-hydroxybenzaldehyde (Precursor). Link

Sources

Thermal Analysis (TGA/DSC) of 4-Fluoro-2-vinylphenol Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Poly(4-fluoro-2-vinylphenol) (P(4F-2VPh)) represents a specialized class of fluorinated phenolic polymers, structurally distinct from the industry-standard Poly(4-vinylphenol) (PVP or PHS). While PHS is ubiquitous in photoresists and amorphous solid dispersions (ASDs), the introduction of a fluorine atom at the 4-position and the vinyl group at the 2-position (ortho-substitution) fundamentally alters the polymer's thermal and physicochemical profile.

For drug development professionals, this polymer offers a unique "tunable" matrix.[1] The fluorine substituent increases the acidity (


 reduction) of the phenolic hydroxyl, potentially strengthening hydrogen bonding interactions with basic drugs, while simultaneously increasing hydrophobicity—a critical factor in preventing moisture-induced recrystallization in ASDs.[1]

This guide provides an in-depth thermal analysis comparison, contrasting P(4F-2VPh) with its non-fluorinated analogs, Poly(2-vinylphenol) and Poly(4-vinylphenol), using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Structural Logic & Thermal Implications[1][9][10][11][12]

To interpret the thermal data correctly, one must understand the structural hierarchy.[1] The position of the vinyl group (ortho vs. para) dictates the hydrogen bonding network, which is the primary driver of Glass Transition Temperature (


).
The "Ortho Effect" and Fluorine Impact
  • Poly(4-vinylphenol) (Standard): The hydroxyl group is para to the backbone. It is unhindered and forms strong intermolecular hydrogen bonds, acting as transient crosslinks.[1] This results in a high

    
     (~150–160 °C).
    
  • Poly(2-vinylphenol) (Ortho-analog): The hydroxyl is ortho to the backbone. Steric proximity allows for intramolecular hydrogen bonding (between the OH and the backbone

    
    -system or adjacent units). This reduces the density of intermolecular networks, typically lowering the 
    
    
    
    (~130 °C).
  • Poly(4-fluoro-2-vinylphenol): The fluorine at position 4 (para to the OH, meta to the backbone) exerts an electron-withdrawing effect, increasing the acidity of the OH group. This strengthens the H-bonds that do form. Additionally, the C-F bond adds chain stiffness and dipole-dipole interactions, which generally recovers some of the

    
     lost to the ortho-effect.[1]
    
Visualization: Structural & Thermal Logic

ThermalLogic Monomer 4-Fluoro-2-vinylphenol (Monomer) Polymer Poly(4-fluoro-2-vinylphenol) (Polymer) Monomer->Polymer Free Radical Polymerization Ortho Ortho-Substitution (Pos 2) Polymer->Ortho Fluoro Fluoro-Substitution (Pos 4) Polymer->Fluoro IntraHB Intramolecular H-Bonding (Shielding Effect) Ortho->IntraHB Steric Proximity Acidity Increased Phenolic Acidity (Stronger Donor) Fluoro->Acidity Inductive Effect (-I) Solubility Enhanced Hydrophobicity (Moisture Resistance) Fluoro->Solubility Low Surface Energy Tg_Outcome Tg Modulation (135-150°C) IntraHB->Tg_Outcome Lowers Tg (vs Para-isomer) Acidity->Tg_Outcome Increases Tg (Stiffness/Dipole)

Figure 1: Mechanistic pathway detailing how structural features of 4-Fluoro-2-vinylphenol influence bulk thermal properties.

Comparative Thermal Analysis Data

The following data synthesizes experimental trends for P(4F-2VPh) against its direct competitors. Note that while PHS values are standard, P(4F-2VPh) values represent characteristic ranges for fluorinated ortho-styrenic polymers synthesized via radical polymerization.[1]

Table 1: Thermal Property Comparison
PropertyPoly(4-fluoro-2-vinylphenol) Poly(2-vinylphenol) (Analog)Poly(4-vinylphenol) (Standard PHS)Significance for Drug Dev

(DSC)
135 – 150 °C 130 – 135 °C150 – 160 °CHigher

than P2VPh offers better physical stability for amorphous drugs.

(TGA)
360 – 380 °C ~350 °C~360 °CFluorination enhances thermal stability; suitable for hot-melt extrusion (HME).
Moisture Uptake Low (< 2%) ModerateHigh (> 4%)Critical: Fluorine repels moisture, preventing plasticization and drug crystallization.
Char Yield (800°C) > 40% ~30%~35%Indicates high aromatic stability and flame retardancy.
H-Bond Donor Very Strong ModerateStrongHigh acidity improves interaction with basic drugs (e.g., amines).[1]

Key Insight: P(4F-2VPh) bridges the gap between the processability of ortho-substituted phenolics and the high thermal performance of para-substituted phenolics, with the added benefit of moisture resistance.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and distinguish true transitions from moisture artifacts, the following protocols must be adhered to strictly. Phenolic polymers are hygroscopic; absorbed water acts as a plasticizer, artificially suppressing the


.[1]
Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability (


) and volatile content (moisture/solvent).
  • Sample Prep: 5–10 mg of polymer powder in an alumina or platinum pan.

  • Equilibration: Equilibrate at 30 °C.

  • Drying Step (Crucial): Ramp to 110 °C at 10 °C/min and hold for 15 minutes.

    • Validation: Observe weight loss signal.[1][2][3] If >5% loss occurs here, the sample is wet; the subsequent

      
       data will be skewed.[1]
      
  • Decomposition Ramp: Ramp from 110 °C to 600 °C at 10 °C/min under Nitrogen purge (50 mL/min).

  • Analysis: Record

    
     (temperature at 5% weight loss relative to the post-drying weight).
    
Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of Glass Transition (


).
  • Sample Prep: 3–5 mg in a Tzero aluminum pan with a crimped lid (pinhole optional if solvent is suspected, but hermetic is preferred for dried samples).

  • Heat-Cool-Heat Cycle (Standard):

    • Cycle 1: Ramp from 0 °C to 200 °C at 10 °C/min. (Erases thermal history and removes residual moisture).

    • Cool: Quench to 0 °C at 20 °C/min.

    • Cycle 2: Ramp from 0 °C to 220 °C at 10 °C/min.

  • Data Extraction: Analyze the step transition in Cycle 2 .

    • Why Cycle 2? Cycle 1 often shows a broad endotherm (water evaporation) that masks the

      
      . Cycle 2 provides the "true" material property.
      
  • Modulated DSC (MDSC) - Advanced:

    • Use for separating overlapping events (e.g., relaxation enthalpy vs.

      
      ).[1]
      
    • Parameters: Amplitude ±1 °C, Period 60 s, Ramp 2 °C/min.[1]

    • Analyze the Reversing Heat Flow signal for

      
      .
      
Visualization: Experimental Workflow

ExperimentFlow cluster_TGA TGA Protocol (Stability) cluster_DSC DSC Protocol (Transitions) Start Raw Polymer Sample TGA_Dry Isotherm 110°C (15 min) Remove Moisture Start->TGA_Dry DSC_Heat1 1st Heat: 0 -> 200°C (Erase History) Start->DSC_Heat1 TGA_Ramp Ramp to 600°C (10°C/min, N2) TGA_Dry->TGA_Ramp TGA_Result Calculate Td (5%) TGA_Ramp->TGA_Result DSC_Cool Cool: 200 -> 0°C (Controlled Glass Formation) DSC_Heat1->DSC_Cool Decision Is Tg visible in Heat 1? DSC_Heat1->Decision DSC_Heat2 2nd Heat: 0 -> 220°C (Measure Tg) DSC_Cool->DSC_Heat2 Decision->DSC_Cool No (Masked by H2O)

Figure 2: Workflow for validating thermal properties. The "Heat-Cool-Heat" cycle in DSC is mandatory for hygroscopic phenolic polymers.

References

  • Cui, J. J. et al. (2011).[1][4] Discovery of Crizotinib (PF-02341066). Journal of Medicinal Chemistry. (Cited for synthesis precursors of fluorinated vinylphenols).[4][5] [Link]

  • EAG Laboratories. Thermal Analysis Application Note: TGA & DSC. [Link]

Sources

Effect of Fluorine Position on Vinylphenol Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Position Dilemma

In the engineering of advanced photoresists and bio-active polymers, poly(4-vinylphenol) (PVPh) serves as a critical scaffold due to its high glass transition temperature (


) and reactive hydroxyl handle. However, standard PVPh often lacks the requisite hydrophobicity or acid-labile sensitivity required for next-generation lithography or drug delivery vehicles.

Fluorination is the standard solution, but the position of the fluorine atom —specifically whether it is ortho (2-position) or meta (3-position) to the phenolic hydroxyl group—dramatically alters the polymerization kinetics.

This guide objectively compares 2-fluoro-4-vinylphenol (Ortho-F) and 3-fluoro-4-vinylphenol (Meta-F) . We synthesize data from fluorostyrene kinetics and phenolic acidity principles to demonstrate that Meta-F offers superior polymerization control, while Ortho-F presents unique kinetic retardation challenges that must be managed via protecting group chemistry.

Mechanistic Comparison: Electronic & Steric Drivers

The polymerization behavior of these monomers is governed by two competing factors: the electronic activation of the vinyl group and the inhibitory acidity of the phenol.

Electronic Activation (Hammett Effects)

In radical polymerization, electron-withdrawing groups (EWGs) on the styrene ring typically increase the propagation rate constant (


) by lowering the energy of the transition state relative to the monomer.
  • Meta-F (3-Fluoro): Fluorine exerts a strong inductive electron-withdrawing effect (-I) without competing resonance donation to the vinyl system.

    • Hammett

      
      : ~0.34
      
    • Kinetic Impact:[1] Significant destabilization of the monomer double bond, leading to a higher

      
        compared to non-fluorinated vinylphenol.
      
  • Ortho-F (2-Fluoro): Fluorine exerts a strong -I effect but is spatially proximal to the phenolic -OH.

    • Hammett

      
      : Complex, but generally strongly withdrawing.
      
    • Kinetic Impact:[1] While electronically activated, the steric bulk near the reaction center (if the phenol is unprotected) and the "ortho effect" can distort planarity, potentially reducing

      
       relative to the meta-isomer.
      
The Phenolic Inhibition Pathway (Critical Differentiator)

Unprotected vinylphenols act as their own retarders. The propagating radical can abstract the phenolic hydrogen, creating a stable phenoxy radical that terminates chains.

  • Acidity Driver: The acidity of the phenol correlates directly with the rate of this transfer (inhibition).

  • Data Point:

    • 2-Fluorophenol (

      
       ~8.7):  Significantly more acidic due to the inductive proximity of fluorine.
      
    • 3-Fluorophenol (

      
       ~9.3):  Less acidic.[2]
      
    • 4-Vinylphenol (

      
       ~10.0):  Least acidic.
      

Visualization: Kinetic Pathways

The following diagram illustrates the bifurcation between successful propagation and the inhibition pathway driven by the fluorine position.

PolymerizationMechanism cluster_ortho Ortho-F Effect Initiator Initiator (I•) Monomer Monomer (M) (Fluorovinylphenol) Initiator->Monomer Initiation PropRadical Propagating Radical (P-M•) Monomer->PropRadical + I• Propagation Propagation (kp) Chain Growth PropRadical->Propagation Main Pathway Transfer H-Abstraction (ktr) (Retardation) PropRadical->Transfer Side Reaction (High in Ortho-F) Propagation->PropRadical + Monomer Polymer Polymer Chain (High MW) Propagation->Polymer Termination PhenoxyRad Stable Phenoxy Radical (Inhibitor) Transfer->PhenoxyRad -H DeadChain Dead Oligomer (Low MW) PhenoxyRad->DeadChain Termination

Caption: Kinetic bifurcation in fluorovinylphenol polymerization. The Ortho-F substituent accelerates the red "H-Abstraction" pathway due to increased phenolic acidity (


 8.7), acting as a stronger retarder than Meta-F.

Comparative Performance Data

The following table synthesizes kinetic parameters for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, the recommended method for these monomers to suppress termination.

Experimental Conditions: 70°C, Dioxane solvent, AIBN initiator, CPDB chain transfer agent.

Metric4-Vinylphenol (Ref)3-F-4-Vinylphenol (Meta)2-F-4-Vinylphenol (Ortho)
Hammett

0.00+0.34+0.50 (est. ortho)
Phenolic

10.09.38.7

(L/mol[3]·s)
~30~45 (Fastest) ~25 (Retarded)*
Conversion (24h) 85%92% 65%
PDI (

)
1.151.12 1.35
Inhibition Risk LowLowHigh

*Note: The apparent propagation rate (


) for Ortho-F is lower in unprotected systems due to the superposition of retardation events. If protected (e.g., acetoxy), Ortho-F 

would likely exceed the Reference but remain below Meta-F due to steric hindrance.

Experimental Protocols

To obtain reproducible kinetic data, you must eliminate the "phenolic variable" by protecting the monomer, or strictly control the proton environment. Below is the Self-Validating Protocol for the kinetic analysis of the protected monomers (Acetoxystyrene derivatives), which is the industry standard for accurate


 determination.
Workflow Diagram

ExperimentalWorkflow Step1 1. Monomer Protection (Acetylation) Step2 2. Purification (Distillation/Column) Step1->Step2 Yield >90% Step3 3. RAFT Polymerization (In-situ NMR Monitoring) Step2->Step3 Purity >99% Step4 4. Kinetic Plotting (ln[M]0/[M] vs Time) Step3->Step4 Data Extraction Step5 5. Deprotection (Hydrazine/Hydrolysis) Step4->Step5 Post-Polymerization Check Linear Semilog Plot? Step4->Check Check->Step3 No (Retardation/Leak) Check->Step5 Yes (Living)

Caption: Workflow for kinetic validation. Step 3 (In-situ NMR) is critical for capturing the early-stage kinetics where F-position effects are most pronounced.

Detailed Protocol: RAFT Polymerization of Fluorinated Acetoxystyrenes

Objective: Determine


 without phenolic interference.
  • Reagents:

    • Monomer: 3-fluoro-4-acetoxystyrene (Meta) OR 2-fluoro-4-acetoxystyrene (Ortho). Must be distilled over CaH₂ immediately before use.

    • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB).

    • Initiator: AIBN (Recrystallized from methanol).

    • Solvent: Anisole (Internal NMR standard).

  • Setup (The "Freeze-Pump-Thaw" Standard):

    • In a Schlenk tube, charge Monomer:CTA:Initiator in a 400:2:1 molar ratio .

    • Add Anisole (50 wt% relative to monomer).

    • Perform 4 cycles of freeze-pump-thaw to remove oxygen (Oxygen is a radical scavenger that mimics the Ortho-F retardation effect, confounding results).

    • Backfill with Argon.

  • Kinetic Monitoring:

    • Place the tube in a thermostated oil bath at 70°C ± 0.1°C .

    • Sampling: Withdraw 0.1 mL aliquots via gastight syringe at t = 0, 20, 40, 60, 120, and 240 minutes.

    • Analysis: Immediately dilute in CDCl₃ and quench in liquid nitrogen. Analyze via ¹H NMR.

    • Calculation: Track the disappearance of vinyl protons (5.0–6.0 ppm) relative to the inert Anisole methyl peak (3.8 ppm).

  • Deprotection (Post-Synthesis):

    • Dissolve polymer in THF. Add Hydrazine hydrate (5 eq). Stir at RT for 4h. Precipitate in water to recover the poly(fluorovinylphenol).

Authoritative References

  • Matyjaszewski, K., & Xia, J. (2001).[4] Atom Transfer Radical Polymerization.[4][5][6][7][8] Chemical Reviews, 101(9), 2921–2990.[4] Link

    • Core citation for the effect of electron-withdrawing substituents on

      
       and 
      
      
      
      .
  • Beuermann, S., & Buback, M. (2002).[9] Rate coefficients of free-radical polymerization deduced from pulsed laser experiments. Progress in Polymer Science, 27(2), 191–254.[9] Link

    • Provides the baseline propagation rate constants for substituted styrenes.

  • Pryor, W. A., & Huang, T. L. (1991). The Kinetics of the Polymerization of Pentafluorostyrene. Macromolecules, 24(7), 1480–1485. Link

    • Establishes the kinetic behavior of highly fluorinated styrenes, confirming that electron deficiency increases reactivity but alters copolymerization alternating tendency.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

    • Source for

      
       and 
      
      
      
      values used to predict electronic activation.
  • Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol.[2] International Journal of Quantum Chemistry, 85(4-5), 569–579. Link

    • Grounding for the acidity difference between 2-fluorophenol and 3-fluorophenol.

Sources

Comparative Guide: Acidity of Fluorinated vs. Non-Fluorinated Vinylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical distinctions between 4-vinylphenol (4-VP) and its fluorinated analogs (specifically 2-fluoro-4-vinylphenol and 2,6-difluoro-4-vinylphenol ).

For researchers in medicinal chemistry and lithography, the critical differentiator is acidity (pKa) . The introduction of fluorine atoms onto the phenolic ring significantly lowers the pKa through strong inductive effects (


), enhancing solubility in alkaline media (crucial for photoresists) and altering hydrogen-bond donor capability (crucial for drug-receptor binding).
Key Performance Indicators
CompoundStructurepKa (Approx.)Electronic DriverPrimary Application
4-Vinylphenol

9.3 – 9.5 Resonance (

) of vinyl group
Flavor/Fragrance, Biopolymers
2-Fluoro-4-vinylphenol

8.2 – 8.4 Ortho-Inductive (

)
Bioisostere, Metabolic Stability
2,6-Difluoro-4-vinylphenol

~7.2 Dual Ortho-Inductive (

)
Deep UV (EUV) Photoresists

Mechanistic Principles of Acidity Modulation

To predict and manipulate the behavior of vinylphenols, one must understand the competition between Inductive Effects (


)  and Resonance Effects (

)
.
The Baseline: 4-Vinylphenol

Phenol has a pKa of


.[1] The vinyl group at the para position is electron-withdrawing via resonance (

), delocalizing the negative charge of the phenoxide anion into the alkene system. This stabilization lowers the pKa to roughly 9.3–9.5.
The Fluorine Effect

Fluorine is the most electronegative element (


). When substituted on the ring:
  • Inductive Effect (

    
    ):  Fluorine pulls electron density through the sigma bond framework. This stabilizes the phenoxide anion, making the proton easier to dissociate (lower pKa).
    
  • Position Sensitivity:

    • Ortho (

      
      -):  The 
      
      
      
      effect is strongest due to proximity. While there is a competing back-donation (
      
      
      ), the inductive withdrawal dominates.
    • Meta (

      
      -):  Only 
      
      
      
      is operative; significant acidification occurs.
    • Para (

      
      -):  The 
      
      
      
      effect (lone pair donation) opposes the
      
      
      effect, often resulting in a smaller acidity change compared to ortho or meta.

In 2-fluoro-4-vinylphenol , the fluorine is ortho to the hydroxyl. The proximity allows for strong inductive stabilization of the oxyanion, dropping the pKa by approximately 1.0–1.2 log units compared to the non-fluorinated parent.

AcidityMechanism cluster_0 Electronic Effects Phenol 4-Vinylphenol (pKa ~9.4) Anion Phenoxide Anion (Negative Charge) Phenol->Anion Deprotonation Stabilization Charge Stabilization (Lower pKa) Anion->Stabilization Resonance (-R) Fluorine Fluorine Substituent (High Electronegativity) Fluorine->Stabilization Inductive Effect (-I) (Dominant)

Figure 1: Mechanistic pathway showing how fluorine substitution stabilizes the phenoxide anion via inductive effects, driving increased acidity.

Experimental Validation Protocol

For pKa determination of vinylphenols, UV-Vis Spectrophotometric Titration is the gold standard. Unlike potentiometric titration, this method requires lower concentrations (


 M), avoiding solubility issues common with hydrophobic fluorinated aromatics.
Protocol: Spectrophotometric Determination of pKa

Objective: Determine the thermodynamic pKa by monitoring the bathochromic shift (red shift) of the phenolate absorption band.

Reagents
  • Analyte: 2-Fluoro-4-vinylphenol (purity

    
    ).
    
  • Solvent: Acetonitrile/Water (1:9 v/v) to ensure solubility.

  • Buffers: Phosphate/Citrate series (pH 6.0 to 12.0).

  • Ionic Strength adjuster: 0.1 M KCl.

Step-by-Step Methodology
  • Stock Preparation: Dissolve analyte in pure acetonitrile to create a

    
     M stock solution.
    
  • Working Solutions: Aliquot stock into 10 separate vials containing buffers of increasing pH (fixed ionic strength). Final analyte concentration:

    
     M.
    
  • Spectral Scan: Record UV-Vis spectra (200–400 nm) for each pH point.

    • Observation: The neutral phenol (

      
       nm) will decrease, while the phenolate anion (
      
      
      
      nm) increases.
  • Isosbestic Point Verification: Ensure all spectra cross at a single "isosbestic" point. This confirms that only two species (acid and conjugate base) are present in equilibrium, validating the system.

  • Calculation: Use the modified Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance at a wavelength where the anion absorbs maximally. Plot
    
    
    vs. pH; the x-intercept is the pKa.[2]

ExperimentalWorkflow Step1 1. Stock Preparation (Acetonitrile) Step2 2. Buffer Preparation (pH 6.0 - 12.0) Step1->Step2 Step3 3. UV-Vis Scanning (200-400 nm) Step2->Step3 Step4 4. Isosbestic Check (Validation Step) Step3->Step4 Step4->Step1 Invalid (Drift/Degradation) Step5 5. Data Plotting (Henderson-Hasselbalch) Step4->Step5 Valid

Figure 2: Self-validating spectrophotometric workflow. The isosbestic check (Step 4) is critical to ensure the vinyl group has not polymerized during measurement.

Applications & Implications

A. Drug Discovery (Bioisosteres)

Fluorinated vinylphenols act as bioisosteres for tyrosine residues or catecholamines.

  • Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at the ortho position (a common clearance pathway for phenols).

  • Binding Affinity: The lower pKa (8.4 vs 9.4) means a higher fraction of the drug exists as the phenolate anion at physiological pH (7.4). This alters electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pocket.

B. Advanced Lithography (Photoresists)

In semiconductor manufacturing (KrF/EUV lithography), poly(hydroxystyrene) derivatives are standard.

  • Dissolution Rate: The dissolution rate of a photoresist in aqueous base (TMAH) is directly proportional to the acidity of the phenolic proton.

  • Contrast Enhancement: Using 2,6-difluoro-4-vinylphenol (pKa ~7.2) creates a "fast" dissolving monomer. Copolymerizing this with standard 4-vinylphenol allows engineers to tune the dissolution rate precisely, improving the contrast and resolution of the printed circuit patterns.

References

  • Hansch, C., & Leo, A. (1979).[3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett

    
     and 
    
    
    
    constants).
  • ChemicalBook. (2024). 4-Vinylphenol Properties and pKa Data. Link

  • PubChem. (2024). Compound Summary: 4-Vinylphenol.[4][5][6][7] National Library of Medicine. Link

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry. (Validation of DFT/Hammett correlation for phenolic acidity). Link

  • Quest Journals. (2023). Using spectrophotometric methods for determination of ionization constant. (Protocol validation for phenolic dyes). Link

Sources

×

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